molecular formula C10H17NO5 B2458759 7-Azaspiro[3.5]nonan-5-ol oxalate CAS No. 2173998-90-6

7-Azaspiro[3.5]nonan-5-ol oxalate

Cat. No.: B2458759
CAS No.: 2173998-90-6
M. Wt: 231.248
InChI Key: QBPQWUDCNCUHTC-UHFFFAOYSA-N
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Description

7-Azaspiro[3.5]nonan-5-ol oxalate is a spirocyclic chemical building block of high interest in medicinal chemistry and drug discovery research. Spirocyclic scaffolds like this one are valued as valuable structural alternatives to common motifs like morpholine, offering potential improvements in metabolic robustness and hydrogen bonding capacity for targeted interactions . These properties make them particularly useful for designing novel enzyme inhibitors and probing protein-active sites, such as the NAD(P)H:quinone oxidoreductase 1 (NQO1) enzyme, which is overexpressed in certain cancer cell lines . Researchers utilize this compound as a key synthetic intermediate in the construction of complex heterocyclic systems, including ring-fused benzimidazoles, via oxidative cyclization reactions using reagents like Oxone® . This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

7-azaspiro[3.5]nonan-9-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c10-7-6-9-5-4-8(7)2-1-3-8;3-1(4)2(5)6/h7,9-10H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPQWUDCNCUHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCNCC2O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis logic, and handling protocols for 7-Azaspiro[3.5]nonan-5-ol oxalate .

Executive Summary & Structural Significance

7-Azaspiro[3.5]nonan-5-ol oxalate is a specialized spirocyclic building block used in high-value medicinal chemistry programs. It belongs to the class of "3D-rich" scaffolds, designed to replace flat aromatic systems (like phenyl or pyridine rings) to improve physicochemical properties such as solubility, metabolic stability, and target selectivity.

  • Core Scaffold: The spiro[3.5]nonane system consists of a four-membered cyclobutane ring fused to a six-membered piperidine ring at a single carbon atom (C4).

  • Functional Handles:

    • 7-Aza (Secondary Amine): The nitrogen atom at position 7 provides a vector for diversification (e.g., reductive amination, SNAr, amide coupling).

    • 5-Ol (Secondary Alcohol): The hydroxyl group at position 5 (adjacent to the spiro center) offers a handle for stereoselective functionalization or solubilizing modifications.

  • Oxalate Salt Form: The oxalate salt is preferred over the hydrochloride for this intermediate because it typically yields a non-hygroscopic, crystalline solid that is easier to handle and purify during scale-up.

Structural Disambiguation

To ensure experimental accuracy, the numbering system used in this guide is defined as follows:

  • Positions 1-3: Cyclobutane ring.

  • Position 4: Spiro quaternary carbon.[1]

  • Position 5: Carbon in the piperidine ring (bearing the -OH), adjacent to the spiro center.

  • Position 7: Nitrogen atom in the piperidine ring.

Structure cluster_0 Structural Analysis Core Spiro[3.5]nonane Core (Rigid 3D Scaffold) Amine 7-NH (Secondary Amine) High pKa (~9.5-10.5) Core->Amine Position 7 Alcohol 5-OH (Secondary Alcohol) Adjacent to Spiro Center Core->Alcohol Position 5 Salt Oxalate Counterion (Crystalline Stability) Core->Salt Ionic Bond

Figure 1: Structural breakdown of the 7-azaspiro[3.5]nonan-5-ol scaffold.

Physicochemical Profile

The following data summarizes the properties of the oxalate salt compared to the free base. Note that specific melting points may vary based on the enantiomeric purity (if resolved) and solvation state.

PropertyValue / DescriptionExperimental Context
Molecular Formula C₈H₁₅NO[2] • C₂H₂O₄Free Base: C₈H₁₅NO (MW 141.21)
Molecular Weight ~231.22 g/mol Salt form (1:1 stoichiometry assumed)
Physical State White to off-white crystalline solidOxalate promotes crystallinity vs. oily free base
Solubility (Water) Moderate to HighImproved over free base; pH-dependent
Solubility (Organic) DMSO, MethanolPoor solubility in non-polar solvents (Hexane, Et₂O)
pKa (Conjugate Acid) ~10.2 (Piperidine NH)Estimated based on piperidine analogs
Hygroscopicity LowSignificant advantage over HCl salts
Stereochemistry Racemic or Chiral (C5)C5 is a chiral center. Product is often a racemate unless specified.
Stability & Handling
  • Thermal Stability: Stable at room temperature. Oxalates typically decompose >150°C.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or carbonate formation.

  • Safety: Oxalic acid is toxic; handle with gloves and avoid dust inhalation.

Synthetic Accessibility & Logic

The synthesis of 7-azaspiro[3.5]nonan-5-ol is non-trivial due to the steric congestion at the spiro center. A common retrosynthetic disconnection involves the reduction of the corresponding ketone (7-azaspiro[3.5]nonan-5-one) or ring-closing metathesis.

Route A: Dieckmann Condensation Approach
  • Precursor: Diester containing a cyclobutane ring.

  • Cyclization: Dieckmann condensation constructs the piperidone ring (yielding the ketone at C5).

  • Decarboxylation: Removal of the ester group.

  • Reduction: Sodium Borohydride (NaBH₄) reduction of the C5-ketone to the C5-alcohol.

  • Salt Formation: Treatment with anhydrous oxalic acid in EtOH/Et₂O.

Route B: Epoxide Opening (Alternative)

Ring expansion of a spiro-epoxide intermediate can also yield the alcohol, though this is less common for the [3.5] system compared to the [3.3] system.

Synthesis Start Cyclobutane-1,1-diyldiacetate (Starting Material) Inter1 Dieckmann Condensation (Ring Closure) Start->Inter1 Ketone 7-Azaspiro[3.5]nonan-5-one (Key Intermediate) Inter1->Ketone Reduction NaBH4 Reduction (Stereocenter Formation) Ketone->Reduction Product 7-Azaspiro[3.5]nonan-5-ol (Free Base) Reduction->Product Salt Oxalate Salt Formation (Crystallization) Product->Salt

Figure 2: Synthetic pathway via the ketone intermediate.

Experimental Protocols

Protocol 1: "Free-Basing" the Oxalate Salt

Why this matters: Most coupling reactions (e.g., Buchwald-Hartwig, Amide coupling) require the free amine nucleophile. Using the oxalate directly can poison catalysts or consume coupling reagents.

Reagents:

  • 7-Azaspiro[3.5]nonan-5-ol oxalate

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1N NaOH (if stability permits)

Procedure:

  • Suspension: Suspend 1.0 g of the oxalate salt in 15 mL of DCM.

  • Basification: Add 15 mL of sat. NaHCO₃ (or 1N NaOH) slowly with vigorous stirring.

    • Note: Gas evolution (CO₂) may occur if using bicarbonate.

  • Extraction: Stir for 15-20 minutes until the solid dissolves and two clear layers form.

  • Separation: Separate the organic layer.[3] Extract the aqueous layer 2x with DCM (10 mL).

  • Drying: Combine organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Concentrate in vacuo (bath temp < 40°C) to yield the free base as a viscous oil or low-melting solid. Use immediately.

Protocol 2: Reductive Amination (Using the 7-NH)

Context: Attaching the scaffold to an aldehyde core.

  • Dissolution: Dissolve the free base (1.0 eq) and the target aldehyde (1.0 eq) in DCE (Dichloroethane) or DCM.

  • Activation: Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins to form the imine/iminium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Workup: Stir at RT for 4-16h. Quench with sat. NaHCO₃. Extract with DCM.[3]

Reactivity & Functionalization Guide

Functional GroupReactivity TypeStrategic Note
7-NH (Amine) NucleophilicHighly reactive. Suitable for SN2, SNAr, and Reductive Amination.
5-OH (Alcohol) Nucleophilic / AcidicSecondary alcohol. Can be oxidized to ketone, mesylated for elimination (to alkene), or protected (e.g., TBS/TBDPS) if N-functionalization is prioritized.
Spiro Center Steric BulkThe gem-dimethyl-like effect of the cyclobutane ring restricts the conformation of the piperidine, often improving metabolic stability (lowering CYP oxidation liability).
Orthogonal Protection Strategy

If your synthesis requires reacting the alcohol while keeping the amine inert (or vice versa):

  • Protect NH: Use Boc-anhydride (Boc₂O) on the free base to generate N-Boc-7-azaspiro[3.5]nonan-5-ol.

  • React OH: Perform alkylation or oxidation on the alcohol.

  • Deprotect: Remove Boc with TFA/DCM.

References

  • BenchChem. (2025).[1][4] Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols. Retrieved from

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres." Organic Letters, 12(9), 1944–1947. (Contextual scaffold reference).
  • Sigma-Aldrich. (2025).[5] Product Specification: 7-Azaspiro[3.5]nonane derivatives. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 7-Azaspiro[3.5]nonane.[2][4][6][7] National Library of Medicine. Retrieved from [2]

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

Sources

An In-depth Technical Guide to the Synthesis of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 7-Azaspiro[3.5]nonan-5-ol oxalate, a valuable spirocyclic scaffold for drug discovery and development. The synthesis is presented in a multi-step sequence, commencing with the construction of the core spirocyclic ketone via a Dieckmann condensation, followed by a stereoselective reduction to the corresponding alcohol, and culminating in N-Boc deprotection and oxalate salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices.

Introduction: The Significance of the 7-Azaspiro[3.5]nonane Scaffold

Spirocyclic systems have emerged as privileged motifs in medicinal chemistry. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved pharmacological properties such as enhanced target specificity, metabolic stability, and favorable physicochemical characteristics. The 7-azaspiro[3.5]nonane framework, in particular, has been identified as a key structural element in the development of various therapeutic agents, including GPR119 agonists.[1] The synthesis of derivatives, such as 7-Azaspiro[3.5]nonan-5-ol, provides a versatile building block for the elaboration into more complex molecules. This guide details a practical and scalable synthetic route to this important intermediate.

Retrosynthetic Analysis and Overall Strategy

The synthesis of 7-Azaspiro[3.5]nonan-5-ol oxalate can be logically approached through a retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials.

Retrosynthesis Target 7-Azaspiro[3.5]nonan-5-ol Oxalate Free_Base 7-Azaspiro[3.5]nonan-5-ol Target->Free_Base Oxalate Salt Formation Boc_Protected_Alcohol N-Boc-7-azaspiro[3.5]nonan-5-ol Free_Base->Boc_Protected_Alcohol N-Boc Deprotection Spiro_Ketone N-Boc-7-azaspiro[3.5]nonan-5-one Boc_Protected_Alcohol->Spiro_Ketone Ketone Reduction Diester N-Boc-4-(2-(ethoxycarbonyl)ethyl)piperidine-4-carboxylate Spiro_Ketone->Diester Dieckmann Condensation Starting_Materials Commercially Available Starting Materials Diester->Starting_Materials Synthesis

A retrosynthetic approach to the target molecule.

Our forward synthesis strategy will therefore encompass four key transformations:

  • Dieckmann Condensation: Construction of the spirocyclic β-keto ester from a suitable acyclic diester.

  • Decarboxylation: Removal of the ester group to yield the desired spirocyclic ketone.

  • Ketone Reduction: Conversion of the spirocyclic ketone to the corresponding alcohol.

  • Deprotection and Salt Formation: Removal of the N-Boc protecting group and subsequent formation of the oxalate salt.

Synthesis of the Key Intermediate: N-Boc-7-azaspiro[3.5]nonan-5-one

The cornerstone of this synthesis is the efficient construction of the spirocyclic ketone. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a powerful method for the formation of five- and six-membered rings.[2][3][4][5][6]

Proposed Synthetic Pathway

The synthesis commences with the preparation of a suitable diester precursor, which can then be cyclized.

Synthesis_of_Spiroketone cluster_0 Step 1: Michael Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Dieckmann Condensation cluster_3 Step 4: Decarboxylation Start N-Boc-4-piperidone Intermediate1 N-Boc-4-(2-(ethoxycarbonyl)ethyl)-4-hydroxypiperidine Start->Intermediate1 Base Reagent1 Ethyl acrylate Reagent1->Intermediate1 Intermediate2 N-Boc-4-(2-(ethoxycarbonyl)ethyl)piperidine-4-carboxylate Intermediate1->Intermediate2 Oxidizing Agent Spiro_Keto_Ester N-Boc-5-oxo-7-azaspiro[3.5]nonane-6-carboxylate Intermediate2->Spiro_Keto_Ester Strong Base (e.g., NaOEt) Spiro_Ketone N-Boc-7-azaspiro[3.5]nonan-5-one Spiro_Keto_Ester->Spiro_Ketone Acid, Heat

Proposed synthesis of the spiroketone intermediate.
Experimental Protocol

Step 1: Synthesis of Diethyl N-Boc-piperidine-4,4-diacetate (Hypothetical Precursor for Dieckmann Condensation)

To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous ethanol, add sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere. To this mixture, add diethyl malonate (1.2 eq) dropwise. The reaction is then heated to reflux and monitored by TLC. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is dried and concentrated to yield the crude product, which is purified by column chromatography.

Step 2: Dieckmann Condensation to form Ethyl N-Boc-5-oxo-7-azaspiro[3.5]nonane-6-carboxylate

The diester from the previous step is dissolved in anhydrous toluene. Sodium hydride (1.5 eq) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of acetic acid. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting β-keto ester is used in the next step without further purification.

Step 3: Decarboxylation to N-Boc-7-azaspiro[3.5]nonan-5-one

The crude β-keto ester is dissolved in a mixture of acetic acid and water. The solution is heated to reflux for several hours until TLC analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the pH is adjusted to basic with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-Boc-7-azaspiro[3.5]nonan-5-one.

Stereoselective Reduction to N-Boc-7-azaspiro[3.5]nonan-5-ol

The reduction of the spirocyclic ketone to the corresponding alcohol can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction.

Non-Stereoselective Reduction

For a general reduction without specific stereochemical control, sodium borohydride (NaBH₄) is a mild and convenient reagent.[7][8][9][10][11]

Experimental Protocol:

To a solution of N-Boc-7-azaspiro[3.5]nonan-5-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction mixture is stirred at this temperature for 1-2 hours, or until TLC analysis indicates complete conversion. The reaction is then quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-7-azaspiro[3.5]nonan-5-ol as a mixture of diastereomers.

Stereoselective Reduction

For applications where a specific stereoisomer is required, stereoselective reduction methods can be employed. The stereochemistry of the reduction of cyclic ketones can be controlled to favor either the thermodynamically more stable alcohol (equatorial) or the kinetically favored alcohol (axial).

  • Thermodynamic Control: Reduction with lithium in the presence of a hydrated transition metal salt, such as FeCl₂·4H₂O or CuCl₂·2H₂O, in THF at room temperature can provide the more thermodynamically stable alcohol with high stereoselectivity.[12][13]

  • Kinetic Control: The use of bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, can favor the formation of the less sterically hindered alcohol.[14]

Table 1: Comparison of Reducing Agents for Ketone Reduction

ReagentConditionsStereoselectivityNotes
NaBH₄Methanol, 0 °CLowGeneral, non-selective reduction.
Li, FeCl₂·4H₂OTHF, RTHigh (thermodynamic product)Favors the formation of the more stable alcohol.[12][13]
LiAlH(O-t-Bu)₃THF, low temperatureHigh (kinetic product)Bulky reagent favors attack from the less hindered face.[14]

Deprotection and Oxalate Salt Formation

The final steps of the synthesis involve the removal of the N-Boc protecting group and the formation of the oxalate salt to improve the handling and stability of the final product.

N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is readily cleaved under acidic conditions.[15][16][17][18]

Deprotection_and_Salt_Formation Boc_Protected_Alcohol N-Boc-7-azaspiro[3.5]nonan-5-ol Free_Base 7-Azaspiro[3.5]nonan-5-ol Boc_Protected_Alcohol->Free_Base Deprotection Acid Acid (e.g., HCl or TFA) Acid->Free_Base Final_Product 7-Azaspiro[3.5]nonan-5-ol Oxalate Free_Base->Final_Product Salt Formation Oxalic_Acid Oxalic Acid Oxalic_Acid->Final_Product

Final steps of the synthesis.

Experimental Protocol:

To a solution of N-Boc-7-azaspiro[3.5]nonan-5-ol (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane, a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M, 5.0 eq) is added at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete deprotection. The solvent is then removed under reduced pressure to yield the crude 7-Azaspiro[3.5]nonan-5-ol hydrochloride salt.

Oxalate Salt Formation

The free base can be obtained by neutralizing the hydrochloride salt, followed by extraction. The oxalate salt is then formed by treating the free base with oxalic acid.[19][20]

Experimental Protocol:

The crude hydrochloride salt is dissolved in water and the pH is adjusted to >10 with a solution of sodium hydroxide. The aqueous layer is then extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the free base. The free amine is then dissolved in a minimal amount of a suitable solvent, such as isopropanol or ethanol. A solution of oxalic acid (1.0 eq) in the same solvent is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford 7-Azaspiro[3.5]nonan-5-ol oxalate.

Conclusion

This technical guide has outlined a comprehensive and logical synthetic route to 7-Azaspiro[3.5]nonan-5-ol oxalate. By employing a Dieckmann condensation for the key spirocycle formation, followed by a well-defined sequence of reduction, deprotection, and salt formation, this valuable building block can be accessed in a controlled and efficient manner. The discussion of stereoselective reduction techniques provides a framework for the synthesis of specific stereoisomers, which is often crucial for biological activity. The detailed protocols and the underlying chemical principles presented herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel spirocyclic compounds for drug discovery.

References

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • Dauben, W. G., & Fonken, G. J. (1956). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Canadian Journal of Chemistry, 34(12), 1573-1578. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. PubMed. [Link]

  • Forming oxalte salts of amines - Sciencemadness.org. (2009). [Link]

  • oxalic acid reaction with secondary amines - Sciencemadness.org. (2009). [Link]

  • Dieckmann Condensation - Organic Reactions. (n.d.). [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). [Link]

  • Dieckmann Condensation - SynArchive. (n.d.). [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Organic Synthesis. [Link]

  • 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). (2021). Chad's Prep. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal. (n.d.). [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). National Institutes of Health. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. (2022). MDPI. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012). International Journal of Organic Chemistry, 2(2), 143-147. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit. [Link]

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Technical Guide: Spectroscopic Characterization of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of 7-Azaspiro[3.5]nonan-5-ol oxalate (CAS: 2173998-90-6). This document is structured to support researchers in the validation of this spirocyclic building block, which is increasingly utilized in medicinal chemistry for GPR119 agonist development and as a bioisostere for piperidine derivatives.

Executive Summary & Compound Profile

The 7-azaspiro[3.5]nonane scaffold represents a "spiro-fused" system combining a cyclobutane ring and a piperidine ring sharing a single carbon atom (C4). The 5-ol derivative introduces a hydroxyl group adjacent to the spiro center, creating a chiral handle and altering the pKa and solubility profile. The oxalate salt is the preferred solid form for stability and handling.

PropertyData
IUPAC Name 7-Azaspiro[3.5]nonan-5-ol oxalate (1:1)
CAS Number 2173998-90-6
Free Base Formula C₈H₁₅NO
Free Base MW 141.21 g/mol
Salt Formula C₈H₁₅NO[1][2] · C₂H₂O₄
Salt MW 231.25 g/mol
Core Geometry Sp³-rich, 3D scaffold (Escape from Flatland)

Mass Spectrometry (MS) Analysis

Mass spectrometry is the primary method for confirming identity. As an oxalate salt, the compound dissociates in solution; the positive ionization mode (ESI+) will detect the protonated free base.

Predicted Ionization Pattern (ESI+)
  • Base Peak ([M+H]⁺): The protonated molecular ion will appear at m/z 142.12 .

  • Adducts: Common adducts include [M+Na]⁺ (m/z 164.10) and [M+K]⁺ (m/z 180.08).

  • Fragmentation: High collision energy often yields loss of H₂O (m/z 124.1) and ring-opening of the strained cyclobutane.

MS Fragmentation Logic (Graphviz)

The following diagram illustrates the logical fragmentation pathway expected during MS/MS analysis.

MS_Fragmentation M_H [M+H]+ m/z 142.12 Dehydration [M+H - H2O]+ m/z 124.11 M_H->Dehydration - H2O (18 Da) RingOpen Cyclobutane Ring Opening (Loss of C2H4) Dehydration->RingOpen High CE Frag_96 Fragment Ion m/z ~96 RingOpen->Frag_96 Fragmentation

Caption: Proposed ESI+ fragmentation pathway showing dehydration and subsequent ring cleavage.

Infrared Spectroscopy (IR)

The IR spectrum of the oxalate salt is dominated by the strong interactions between the amine and the dicarboxylic acid.

Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)Description
O-H / N-H Stretch 2800 – 3400 (Broad)Overlapping broad absorption due to the hydroxyl group, ammonium (R₂NH₂⁺), and oxalate H-bonding network.
C=O (Oxalate) 1680 – 1720Strong, broad carbonyl stretch characteristic of the oxalate anion/acid species.
C-O Stretch 1050 – 1150Secondary alcohol C-O stretch.
Fingerprint < 1000Ring breathing modes of the spiro-cyclobutane system.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The presence of the oxalate counterion and the chiral center at C5 renders the methylene protons diastereotopic.

¹H NMR Assignments (400 MHz, DMSO-d₆ or D₂O)

Note: Chemical shifts are estimates based on the 7-azaspiro[3.5]nonane core and general substituent effects.

  • Oxalate Singlet: A broad singlet or invisible peak (due to exchange) for the oxalic acid protons, or a sharp singlet if unexchanged in dry DMSO.

  • H5 (Methine, -CH(OH)-): 3.6 – 3.9 ppm (m, 1H) . The proton on the chiral center is deshielded by the oxygen.

  • H6 (Methylene, -CH₂-N): 2.9 – 3.2 ppm (m, 2H) . Adjacent to the ammonium nitrogen.[3][4][5] These may appear as separate multiplets due to chirality.

  • H8, H9 (Piperidine Ring): 2.8 – 3.1 ppm (m, 2H) and 1.7 – 1.9 ppm (m, 2H) .

  • H1, H2, H3 (Cyclobutane Ring): 1.6 – 2.1 ppm (Complex Multiplets, 6H) . The cyclobutane protons are magnetically non-equivalent due to the fixed spiro geometry and the adjacent chiral center.

¹³C NMR Assignments (100 MHz)
  • Oxalate Carbon: ~165 ppm . Characteristic carbonyl signal.

  • C5 (Carbinol): ~65 – 70 ppm .

  • C7, C9 (C-N): ~45 – 50 ppm .

  • C4 (Spiro Quaternary): ~35 – 40 ppm . The pivotal spiro center.

  • C1, C2, C3 (Cyclobutane): 15 – 30 ppm .

Structural Connectivity Logic (Graphviz)

This diagram visualizes the scalar coupling network (COSY) used to assign the proton signals.

COSY_Network H5 H5 (Methine) H6 H6 (CH2-N) H5->H6 Vicinal (3J) Cyc Cyclobutane Protons (H1, H2, H3) H5->Cyc NOESY (Spatial) OH OH (Exchangeable) H5->OH Visible in DMSO H6->H5 H8 H8 (CH2-N) H9 H9 (CH2) H8->H9 Vicinal (3J) H9->H8

Caption: COSY correlation network. Solid lines indicate scalar coupling; dashed lines indicate spatial proximity (NOESY).

Experimental Protocol for Validation

To ensure high-fidelity data, follow this standardized protocol for sample preparation.

Sample Preparation for NMR
  • Solvent Selection: Use DMSO-d₆ (99.9% D) for the best resolution of exchangeable protons (OH, NH+). Use D₂O if the salt is insoluble in DMSO, though OH signals will be lost.

  • Concentration: Dissolve 5–10 mg of the oxalate salt in 0.6 mL of solvent.

  • Acquisition:

    • Set relaxation delay (d1) to ≥ 2.0 seconds to allow relaxation of the quaternary spiro carbon in ¹³C experiments.

    • Acquire ¹H, ¹³C, COSY, and HSQC to confirm the regiochemistry of the hydroxyl group (C5 vs. cyclobutane).

Purity Determination
  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic Acid) to determine the exact weight % of the free base vs. oxalate, confirming the stoichiometry (usually 1:1).

  • HPLC-MS: Run on a C18 column with a Formic Acid/Acetonitrile gradient. The oxalate peak will elute in the void volume (or not be seen), while the amine elutes later.

References

  • PubChem. 7-Azaspiro[3.5]nonane Compound Summary.[4][6][7][8] National Library of Medicine. Available at: [Link]

  • AABlocks. Product 2173998-90-6: 7-azaspiro[3.5]nonan-5-ol; oxalic acid.[9] Available at: [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.[10] Available at: [Link]

Sources

Physicochemical Characteristics of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of "escaping flatland," spirocyclic scaffolds have emerged as critical tools for increasing the fraction of sp3-hybridized carbons (


) in drug candidates.[1][2] 7-Azaspiro[3.5]nonan-5-ol oxalate  (CAS: 2173998-90-6) represents a high-value intermediate in this class. Unlike the more common 1-one or 2-ol isomers, the 5-ol substitution pattern places a hydroxyl group directly on the piperidine ring, adjacent to the spiro-quaternary center. This unique geometry offers a specific vector for hydrogen bonding and further functionalization, often used to modulate potency and selectivity in GPCR (e.g., GPR119) and kinase inhibitor programs.

This guide provides a comprehensive physicochemical profile, solid-state characterization strategy, and validated analytical protocols for researchers utilizing this scaffold.

Chemical Identity & Structural Analysis[3]

The oxalate salt form is preferred for this intermediate to enhance crystallinity and stability, as the free base is a low-molecular-weight polar amine that can be difficult to handle (often an oil or hygroscopic solid).

ParameterSpecification
Compound Name 7-Azaspiro[3.5]nonan-5-ol oxalate
CAS Number 2173998-90-6
Molecular Formula ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Assuming 1:1 stoichiometry)
Molecular Weight 231.25 g/mol (Salt); 141.21 g/mol (Free Base)
Structural Features Spiro[3.5]nonane core; Secondary amine at pos. 7; Hydroxyl at pos. 5 (adjacent to spiro center).[3][4][5][6][7]
Chirality The C5 position is chiral (

). Commercial supplies are typically racemic unless specified.
Structural Visualization

The 5-hydroxyl group creates an intramolecular hydrogen bond potential with the N7 amine, influencing the pKa and conformational preference of the piperidine ring.

ChemicalStructure Core Spiro[3.5]nonane Core (Lipophilic Scaffold) Amine N7 Secondary Amine (Basic Center, pKa ~10) Core->Amine Position 7 Hydroxyl C5 Hydroxyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl Position 5 (Alpha to Spiro Center) Oxalate Oxalate Counterion (Stabilizes Crystal Lattice) Amine->Oxalate Ionic Interaction Hydroxyl->Amine Potential Intramolecular H-Bonding

Figure 1: Structural dissection of 7-Azaspiro[3.5]nonan-5-ol oxalate highlighting key functional vectors.

Physicochemical Profiling

Understanding the solution-state behavior of this salt is critical for assay development and formulation.

Solubility Profile

The oxalate salt drastically alters the solubility profile compared to the free base.

SolventSolubility RatingNotes
Water High (>50 mg/mL)Dissociates into protonated amine and oxalate dianion.
Methanol/DMSO HighPreferred solvents for stock solution preparation.
DCM/Chloroform LowThe salt lattice resists dissolution in non-polar chlorinated solvents.
Diethyl Ether/Hexane InsolubleUseful for antisolvent precipitation/purification.
Ionization & Lipophilicity
  • pKa (Amine): Calculated ~9.8 – 10.2. The inductive effect of the

    
    -hydroxyl (relative to N) is minimal due to the intervening methylene, but the 
    
    
    
    -position (relative to N) and proximity to the quaternary center may slightly lower basicity compared to unsubstituted piperidine (pKa 11.2).
  • pKa (Hydroxyl): >15 (Non-ionizable in physiological range).

  • LogP (Free Base): Predicted ~0.2 to 0.8. The spiro cycle adds lipophilicity (

    
    ), but the polar OH and NH groups counterbalance this.
    
  • LogD (pH 7.4): < 0. At physiological pH, the amine is >99% protonated, making the molecule highly polar and membrane-impermeable without active transport or prodrug strategies.

Solid-State Characterization

For drug development, the solid-state form dictates stability and handling.

  • Appearance: White to off-white crystalline powder.

  • Melting Point: Typically 180°C – 220°C (with decomposition). Oxalate salts often exhibit high melting points due to strong intermolecular hydrogen bonding networks between the oxalate oxygens and the ammonium protons.

  • Hygroscopicity: Moderately hygroscopic. While oxalates are generally less hygroscopic than hydrochlorides, the presence of the free hydroxyl group can attract moisture.

    • Recommendation: Store in a desiccator at 2-8°C.

  • Polymorphism: Oxalates are prone to polymorphism and solvate formation. Routine XRPD (X-Ray Powder Diffraction) is recommended for batch-to-batch consistency.

Analytical Methodologies

Challenge: 7-Azaspiro[3.5]nonan-5-ol lacks a strong UV chromophore. It has no aromatic rings or conjugated


-systems. Standard HPLC-UV at 254 nm will fail .
Recommended HPLC Protocol (CAD/ELSD)

For direct analysis without derivatization, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) is required.

  • Column: C18 or Amide-HILIC (to retain the polar amine).

    • Example: Waters XBridge Amide, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B (HILIC mode).

  • Detection: CAD (Corona Veo) or ELSD (Temp: 40°C, Gain: 8).

Derivatization Strategy (UV Detection)

If only UV detection is available, derivatization of the secondary amine is mandatory.

  • Reagent: Benzoyl Chloride or FMOC-Cl.

  • Reaction: Mix sample with 2 eq. benzoyl chloride + 3 eq. triethylamine in DCM. Stir 30 min.

  • Result: The resulting benzamide is UV-active (254 nm) and more lipophilic, allowing standard Reverse Phase C18 analysis.

Analytical Decision Tree

AnalyticalWorkflow Start Sample: 7-Azaspiro[3.5]nonan-5-ol Oxalate Check Available Detector? Start->Check UV UV / PDA Only Check->UV Standard Lab Universal CAD / ELSD / MS Check->Universal Advanced Lab Deriv Derivatization Required (Benzoyl Chloride) UV->Deriv Direct Direct Analysis (HILIC or C18) Universal->Direct NMR Structure Confirmation 1H NMR in D2O or DMSO-d6 Deriv->NMR Verify Direct->NMR Verify

Figure 2: Selection of analytical method based on available instrumentation.

Synthesis & Manufacturing Context

Understanding the genesis of the material aids in impurity profiling.

  • Precursor: 7-Azaspiro[3.5]nonan-5-one (Ketone).

  • Reaction: Reduction of the ketone using hydride reagents (e.g.,

    
     or 
    
    
    
    ).
  • Impurity Alert:

    • Residual Reducing Agent: Boron or Aluminum salts.

    • Stereoisomers: If the reduction is not stereoselective, a racemic mixture of enantiomers (

      
       at C5) is formed.
      
    • Over-reduction: Ring opening (rare but possible with harsh conditions).

Handling & Safety

  • Signal Word: Warning (Typical for organic oxalates).[8]

  • Hazard Statements:

    • H302: Harmful if swallowed (Oxalate toxicity).

    • H315/H319: Causes skin and serious eye irritation.[8]

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended temperature: 2°C to 8°C .[9]

  • Incompatibility: Strong oxidizing agents, strong bases (will liberate the free amine).

References

  • Chemical Identity & CAS Registry

    • Source: AA Blocks Product C
    • Link:

  • Spirocyclic Scaffolds in Drug Discovery

    • Source: BenchChem Technical Guide on Azaspiro Deriv
    • Context: Discusses the "Escape from Flatland" and properties of the 7-azaspiro[3.5]nonane core.
    • Link:

  • General Synthesis of Azaspiro Alcohols

    • Source: Google Patents (Synthesis of 7-oxo-2-azaspiro[3.
    • Link:

  • Oxalate Salt Properties

    • Source: Sigma-Aldrich (Analogous compound 2-Oxa-7-azaspiro[3.5]nonane oxalate data for comparison).[9]

    • Link:

Sources

Methodological & Application

Application Note: Comprehensive Characterization of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Azaspiro[3.5]nonan-5-ol is a spirocyclic aliphatic amine containing a hydroxyl group. Such scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved pharmacological properties.[1] The oxalate salt form is often utilized to improve the stability, crystallinity, and handling of the parent compound. A thorough and precise analytical characterization is paramount to confirm the identity, purity, and solid-state properties of 7-Azaspiro[3.5]nonan-5-ol oxalate, ensuring its quality and suitability for research and drug development.

This application note provides a comprehensive guide to the analytical methods for the full characterization of 7-Azaspiro[3.5]nonan-5-ol oxalate. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the chosen analytical techniques.

Structural Elucidation and Verification

The primary identification and structural confirmation of 7-Azaspiro[3.5]nonan-5-ol oxalate are achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] For 7-Azaspiro[3.5]nonan-5-ol oxalate, ¹H and ¹³C NMR will confirm the core structure, while 2D NMR techniques can establish connectivity.

Causality of Experimental Choices: The choice of a suitable deuterated solvent is critical. While the free base may be soluble in chloroform-d (CDCl₃), the oxalate salt will likely require a more polar solvent like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) for complete dissolution. The acidic protons of the oxalate and the ammonium and hydroxyl groups may be exchangeable in D₂O, leading to their disappearance from the ¹H NMR spectrum.

Protocol 1: NMR Spectroscopic Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 7-Azaspiro[3.5]nonan-5-ol oxalate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum at a field strength of 400 MHz or higher to ensure good signal dispersion.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Acquisition (if required):

    • If signal overlap or ambiguity exists in the 1D spectra, acquire 2D correlation spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Processing: Process the acquired spectra with appropriate phasing, baseline correction, and referencing (e.g., to the residual solvent peak).

Expected ¹H and ¹³C NMR Data: The chemical shifts will be influenced by the solvent and the protonation state of the amine. In a non-exchanging solvent like DMSO-d₆, one would expect to observe signals for the N-H and O-H protons, as well as the protons of the spirocyclic rings. The carbon spectrum will show distinct signals for each carbon atom in the asymmetric molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the analyte, further confirming its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 7-Azaspiro[3.5]nonan-5-ol, and it should readily produce the protonated molecular ion of the free base.

Causality of Experimental Choices: High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition, providing a high degree of confidence in the identity of the compound.[3] Tandem MS (MS/MS) experiments can be performed to study the fragmentation pathways.

Protocol 2: LC-MS Analysis for Identity Confirmation

  • Sample Preparation: Prepare a dilute solution of 7-Azaspiro[3.5]nonan-5-ol oxalate (e.g., 10 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.

  • LC-MS System Setup:

    • Utilize a reversed-phase C18 column.

    • The mobile phase will typically consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). An acidic mobile phase ensures the amine is protonated, leading to good peak shape.[4]

  • Mass Spectrometer Parameters:

    • Set the mass spectrometer to positive ion ESI mode.

    • Acquire data in full scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

    • For structural confirmation, perform MS/MS on the protonated molecular ion.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule of 7-Azaspiro[3.5]nonan-5-ol, [M+H]⁺.

    • Analyze the fragmentation pattern from the MS/MS spectrum. Cyclic amines typically undergo α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[5]

Expected Mass Spectrometry Data: The expected monoisotopic mass of the 7-Azaspiro[3.5]nonan-5-ol free base (C₈H₁₅NO) is approximately 141.1154 u. Therefore, the protonated molecule [M+H]⁺ should be observed at m/z 142.1227. Fragmentation may involve the loss of water from the alcohol and ring-opening of the piperidine moiety.[4]

Purity and Impurity Profiling

The purity of the active pharmaceutical ingredient is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the method of choice for assessing the purity and identifying any potential impurities.

Causality of Experimental Choices: A gradient elution method is chosen to ensure the separation of the main component from any impurities that may have different polarities. The use of a mass spectrometer as a detector provides much higher specificity and allows for the identification of unknown impurities based on their mass-to-charge ratio.

Protocol 3: HPLC Method for Purity Analysis

  • Sample Preparation: Accurately prepare a solution of 7-Azaspiro[3.5]nonan-5-ol oxalate in the initial mobile phase composition (e.g., 1 mg/mL).

  • HPLC System and Conditions:

    • A table with suggested starting HPLC parameters is provided below. These conditions should be optimized and validated for the specific application.[6]

  • Method Validation: The analytical method should be validated according to ICH guidelines (Q2(R2)) for parameters such as specificity, linearity, accuracy, precision, and range.[7]

  • Data Analysis: Calculate the purity of the sample based on the relative peak areas. The area of the main peak is expressed as a percentage of the total area of all peaks.

Table 1: Suggested Starting HPLC Method Parameters

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 205 nm or Mass Spectrometry
Injection Volume10 µL

Physicochemical and Solid-State Characterization

The oxalate salt form suggests that the compound is a crystalline solid. Its solid-state properties can be investigated using Fourier-Transform Infrared Spectroscopy (FTIR), X-Ray Powder Diffraction (XRPD), and thermal analysis techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8] For 7-Azaspiro[3.5]nonan-5-ol oxalate, FTIR can confirm the presence of the hydroxyl, amine, and oxalate functional groups.

Protocol 4: FTIR Spectroscopic Analysis

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.

Expected FTIR Absorption Bands:

Wavenumber Range (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch (alcohol), N-H stretch (secondary amine salt)
2950-2850C-H stretch (aliphatic)
~1700 (strong)C=O stretch (oxalate)
1650-1580N-H bend (secondary amine salt)
1400-1300O-H bend (alcohol)
1200-1000C-N stretch (amine), C-O stretch (alcohol)

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the crystalline environment.

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline form and can be used to identify polymorphs, assess crystallinity, and determine phase purity.[9]

Protocol 5: XRPD Analysis

  • Sample Preparation: A sufficient amount of the powdered sample is gently packed into a sample holder.

  • Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ).

  • Data Analysis: The positions (2θ values) and relative intensities of the diffraction peaks are used to characterize the crystalline form.

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information about the thermal stability, melting point, and decomposition of the material. For a salt, TGA can reveal the loss of any associated water or solvent molecules and the decomposition of the oxalate moiety.[10] DSC can determine the melting point and any phase transitions.

Causality of Experimental Choices: Performing TGA in an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative decomposition and to clearly resolve the decomposition steps of the oxalate salt.

Protocol 6: Thermal Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate TGA or DSC pan.

  • TGA Method: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to a temperature sufficient to induce complete decomposition (e.g., 800 °C).

  • DSC Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere through its expected melting and decomposition range.

  • Data Analysis:

    • TGA: Analyze the thermogram for mass loss steps, which correspond to the loss of volatiles or decomposition. The decomposition of metal oxalates typically occurs in distinct steps.

    • DSC: Analyze the heat flow curve for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

experimental_workflow cluster_structure Structural Elucidation cluster_purity Purity & Impurities cluster_solid_state Solid-State Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (HRMS, MS/MS) HPLC HPLC-UV/MS FTIR FTIR Spectroscopy XRPD XRPD Thermal Thermal Analysis (TGA/DSC) Sample 7-Azaspiro[3.5]nonan-5-ol Oxalate Sample Sample->NMR Identity Sample->MS Identity & MW Sample->HPLC Purity Sample->FTIR Functional Groups Sample->XRPD Crystallinity Sample->Thermal Thermal Stability

Caption: Overall analytical workflow for characterization.

hplc_troubleshooting start Peak Tailing Observed? check_ph Check Mobile Phase pH Is pH > 2 units away from pKa? start->check_ph Yes solution Good Peak Shape start->solution No check_column Check Column Is it an end-capped C18? check_ph->check_column Yes problem Persistent Tailing check_ph->problem No, adjust pH add_modifier Add Competing Base (e.g., Triethylamine) check_column->add_modifier Yes check_column->problem No, change column add_modifier->solution

Caption: HPLC troubleshooting for peak shape issues.

Conclusion

The comprehensive characterization of 7-Azaspiro[3.5]nonan-5-ol oxalate requires a multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the chemical structure, assessing purity, and characterizing the solid-state properties of this important spirocyclic building block. Adherence to these methodologies, coupled with appropriate method validation, will ensure the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20277171, 7-Azaspiro(3.5)nonane. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56962211, 1-Oxa-7-azaspiro(3.5)nonane. Retrieved from [Link]

  • James, K. J., Furey, A., & Lehane, M. (2006). The fragmentation pathways of azaspiracids elucidated using positive nanospray hybrid quadrupole time-of-flight (QqTOF) mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(1), 35-47.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0277640). Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in Practice Tips and Hints. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition of calcium oxalate: beyond appearances. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21030011, 7-Oxa-2-azaspiro(3.5)nonane. Retrieved from [Link]

  • ResearchGate. (2020, October 4). Detection of formate and oxalate and acetate in solutions using HPLC?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 354335614, 2-Oxa-7-azaspiro[3.5]nonane Hemioxalate. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • National Institute of Standards and Technology. (n.d.). Standard X-ray Diffraction Powder Patterns. Retrieved from [Link]

  • Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2002). Mass spectrometry-based characterization of new spirolides from Alexandrium ostenfeldii (Dinophyceae). Toxicon, 40(9), 1247-1256.
  • ResearchGate. (n.d.). XRD patterns of as-prepared strontium oxalate sample: (a) direct reaction. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.

Sources

Using 7-Azaspiro[3.5]nonan-5-ol oxalate in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Library Integration of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Executive Summary

The shift from planar, aromatic-heavy drug candidates to three-dimensional (3D) architectures is a defining trend in modern medicinal chemistry—often termed "Escaping Flatland." 7-Azaspiro[3.5]nonan-5-ol oxalate represents a high-value,


-rich scaffold that offers defined vector positioning and improved metabolic stability compared to traditional piperidine or morpholine bioisosteres.

However, the oxalate salt form presents specific challenges in High-Throughput Screening (HTS), particularly regarding solubility artifacts and assay interference via metal chelation. This guide provides validated protocols for handling, desalting, and screening this molecule to ensure data integrity.

Technical Profile & Mechanistic Grounding

The "Escape from Flatland" Rational

Planar molecules often suffer from poor solubility and non-specific binding. Spirocyclic scaffolds like 7-Azaspiro[3.5]nonan-5-ol introduce "out-of-plane" vectors.

  • Structural Advantage: The rigid spiro[3.5]nonane core locks the piperidine ring (containing the amine and hydroxyl) into a specific conformation, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic hot-spots (oxidative metabolism) common in simple piperidines.

The Oxalate Challenge in HTS

While oxalate salts crystallize well and are stable, they are incompatible with many HTS assay buffers.

  • Calcium Precipitation: If the assay buffer contains

    
     (common in GPCR or ion channel assays), oxalate will form insoluble Calcium Oxalate (
    
    
    
    ), causing light scattering (false positives in aggregation assays) or depleting the buffer of calcium (false negatives in Ca-dependent enzymes).
  • Metal Chelation: Oxalate is a bidentate ligand that can strip essential cofactors (

    
    , 
    
    
    
    ) from metalloenzymes.

Workflow Visualization

The following diagram outlines the critical decision matrix for processing this scaffold before screening.

HTS_Workflow Start 7-Azaspiro[3.5]nonan-5-ol Oxalate Salt Solubility Solubility Check (Nephelometry) Start->Solubility Decision Assay Buffer Contains Ca2+/Mg2+? Solubility->Decision Desalt Protocol A: Free-Basing (SCX) Decision->Desalt Yes (Risk of Ppt) Direct Protocol B: Direct Dissolution Decision->Direct No (Metal Free) Library Library Synthesis (Amide/Ether Formation) Desalt->Library Direct->Library Screen HTS Assay (TR-FRET / SPR) Library->Screen Validation Hit Validation (Cp & Solubility) Screen->Validation

Figure 1: Decision matrix for handling oxalate salts in HTS. Critical intervention is required if assay buffers contain divalent cations.

Protocol A: Salt Removal & Stock Preparation

Purpose: To convert the oxalate salt to the free base or hydrochloride form to prevent assay interference. Mandatory for: Kinase assays (


 dependent), GPCR assays (

dependent), and SPR.

Materials:

  • Strong Cation Exchange (SCX) Cartridges (e.g., Isolute® SCX-2).

  • Methanol (MeOH).

  • Ammonia in Methanol (7N

    
    /MeOH).
    
  • DMSO (Anhydrous).

Step-by-Step:

  • Conditioning: Wash the SCX cartridge with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve 7-Azaspiro[3.5]nonan-5-ol oxalate in minimal MeOH (sonicate if necessary) and load onto the cartridge. The amine will bind to the sulfonic acid resin; oxalate anions will pass through.

  • Washing: Flush with 5 CV of MeOH to remove all oxalic acid residues. Check eluate pH to ensure neutrality.

  • Elution: Elute the free amine using 3 CV of 2N

    
     in MeOH.
    
  • Concentration: Evaporate the solvent under vacuum (Genevac or Rotavap) to yield the free base oil/solid.

  • Reconstitution: Dissolve the free base immediately in anhydrous DMSO to a stock concentration of 10 mM or 50 mM.

    • Storage: Store under

      
       at -20°C. Avoid repeated freeze-thaw cycles which absorb atmospheric water.
      

Protocol B: Library Synthesis (The "Make")

Context: Using the scaffold to generate a Diversity-Oriented Synthesis (DOS) library. The molecule has two distinct vectors: the secondary amine (N-7) and the secondary alcohol (C-5).

Vector Analysis Table:

SiteReactivityRecommended CouplingOutcome
N-7 (Amine) High NucleophilicityAmide Coupling (HATU/DIPEA) or Reductive AminationCore scaffold decoration, library diversity.
C-5 (Alcohol) Moderate NucleophilicityMitsunobu Reaction or

Locking conformation, probing hydrophobic pockets.

Standard Parallel Synthesis Protocol (Amide Coupling):

  • Plate Prep: Dispense 5 µmol of the Free Base scaffold (from Protocol A) into each well of a 96-well reaction block.

  • Reagent Addition: Add 1.2 eq of diverse Carboxylic Acids (

    
    ).
    
  • Activation: Add 1.5 eq HATU and 3.0 eq DIPEA in DMF (0.5 M concentration).

  • Incubation: Shake at RT for 16 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess acid/electrophiles. Filter.

  • QC: Analyze random wells via LC-MS to confirm >85% purity.

Protocol C: High-Throughput Screening (The "Test")

Context: Screening the synthesized library against a protein target. Assumption: TR-FRET Assay (Time-Resolved Fluorescence Resonance Energy Transfer).

Critical Control: You must run a "Mock Oxalate" control plate if you did not desalt the compound (Protocol A), containing just DMSO + Oxalic acid at the testing concentration, to quantify the background interference.

Step-by-Step:

  • Echo Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 20 nL of the library compounds (10 mM stock) into 384-well assay plates.

    • Final Assay Concentration: Typically 10 µM (assuming 20 µL assay volume).

  • Reagent Addition:

    • Add 10 µL of Protein solution (Target).

    • Add 10 µL of Tracer/Antibody mix.

  • Incubation: 1 hour at RT, protected from light.

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

  • Data Normalization:

    • Calculate % Inhibition relative to High Control (known inhibitor) and Low Control (DMSO).

Data Analysis & Troubleshooting

Symptom: High Hit Rate (False Positives)

  • Cause 1: Aggregation. The spiro scaffold is soluble, but if the "R" group added during library synthesis is lipophilic, the compound may form colloidal aggregates.

    • Fix: Add 0.01% Triton X-100 to the assay buffer.

  • Cause 2: Oxalate Precipitation. If you skipped Protocol A.

    • Fix: Check the "Mock Oxalate" control wells. If they show signal inhibition or high noise, you must re-synthesize or desalt.

Symptom: Low Solubility in DMSO

  • Cause: The oxalate salt is highly polar.

  • Fix: Add 10% water to the DMSO stock (only if immediate use) or switch to the free base form (Protocol A).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1][2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2] Journal of Medicinal Chemistry.[1][3]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[1][4][5][6][7] Chemical Reviews.

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Preparation of Water-Soluble Compounds. Elsevier. (Context on Salt Selection).
  • Sigma-Aldrich / Merck. (2024). Product Specification: 1-Oxa-7-azaspiro[3.5]nonane oxalate.

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.

Sources

7-Azaspiro[3.5]nonan-5-ol oxalate as a building block for library synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Azaspiro[3.5]nonan-5-ol Oxalate in High-Throughput Library Synthesis

Abstract & Strategic Value

The 7-azaspiro[3.5]nonan-5-ol scaffold represents a high-value "3D-rich" building block designed to replace traditional planar heterocycles (e.g., piperidin-3-ol or morpholine) in drug discovery. Adhering to the "Escape from Flatland" paradigm, this spirocyclic amine offers an increased fraction of saturated carbons (


), which correlates with improved solubility and lower promiscuity in clinical candidates.

The oxalate salt form is the preferred commercial supply state due to the hygroscopic nature and volatility of the free base low-molecular-weight spiroamines. However, the oxalate counterion is incompatible with many transition-metal catalyzed cross-couplings and base-sensitive nucleophilic substitutions.

This guide details the critical handling protocols , desalting workflows , and library synthesis strategies required to successfully incorporate this building block into DNA-Encoded Libraries (DEL) or Fragment-Based Drug Discovery (FBDD) campaigns.

Physicochemical Profile & Structural Analysis

The molecule features a secondary amine (position 7) and a secondary alcohol (position 5). A critical structural feature is the neopentyl-like environment of the hydroxyl group at position 5, located immediately adjacent to the quaternary spiro-carbon (position 4).

PropertyValue (Free Base)Value (Oxalate Salt)Significance
Formula


Stoichiometry varies (check CoA); often 1:1.
MW 141.21 g/mol ~231.25 g/mol Low MW allows for heavy decoration in fragment growing.
ClogP ~0.2 (Est.)N/AHigh water solubility; ideal for lowering lipophilicity.
pKa (NH) ~10.5N/ARequires strong buffering or scavenging for coupling.
Sterics High at C5-OHN/ACritical: The C5-OH is sterically hindered by the spiro-ring.

Handling & Storage Protocol

  • Hygroscopicity: The oxalate salt is moderately hygroscopic. Store at 2-8°C under argon.

  • Stability: Stable as a solid. In solution (DMSO/Water), the free base is stable, but the oxalate anion can chelate metals (Ca, Mg, Fe), potentially interfering with biological assays if not removed.

  • Safety: Oxalates are toxic and corrosive. Wear standard PPE.[1]

Experimental Protocols

Protocol A: Desalting (Free-Basing)

Reasoning: Oxalate salts can quench basic catalysts (e.g., in Buchwald-Hartwig couplings) and form insoluble precipitates with bases like


. Desalting is mandatory for consistent library yields.

Method A1: Solid-Phase Extraction (Recommended for Libraries) Best for: <100 mg scale, parallel synthesis.[1]

  • Conditioning: Use a Strong Cation Exchange (SCX-2) cartridge (1 g sorbent / 100 mg compound). Flush with MeOH (2 CV - column volumes).

  • Loading: Dissolve the oxalate salt in MeOH (or MeOH/Water 9:1 if solubility is poor). Load onto the cartridge by gravity.

  • Washing: Flush with MeOH (3 CV) to remove oxalic acid (elutes in void volume).

  • Elution: Elute the free amine with 2M

    
     in MeOH  (2 CV).
    
  • Finishing: Concentrate in vacuo (keep bath <40°C to avoid volatility loss).

Method A2: Liquid-Liquid Extraction Best for: >1 g scale.

  • Dissolve salt in minimal water.

  • Basify to pH >12 using 5M NaOH (Do not use carbonate bases; calcium carbonate impurities can precipitate).

  • Extract exhaustively with DCM:IPA (3:1 ratio) or

    
    . Note: Pure DCM often fails to extract polar spiro-amines effectively.
    
  • Dry organic layer over

    
     and concentrate.
    
Protocol B: N-Functionalization (Library Generation)

Mechanism: The secondary amine at position 7 is the primary vector for library expansion.

Workflow: Urea Library Synthesis via Isocyanates

  • Preparation: Dissolve free-based 7-azaspiro[3.5]nonan-5-ol (1.0 equiv) in anhydrous DCM.

  • Addition: Add

    
     (Isocyanate, 1.1 equiv).
    
  • Catalysis: No base usually required. If reaction is slow, add 0.1 equiv DIPEA.

  • Incubation: Shake at RT for 4-16 hours.

  • Scavenging: Add polymer-supported trisamine (PS-Trisamine) to scavenge excess isocyanate. Filter and concentrate.

Protocol C: O-Functionalization (Core Diversification)

Expert Insight: The C5-hydroxyl is sterically hindered by the adjacent spiro-center. Standard Williamson ether synthesis (


) often results in elimination or low yields.

Recommended: Silver-Mediated Alkylation

  • Reagents: Free base amine (N-protected, e.g., N-Boc), Alkyl Iodide (

    
    , 3.0 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: Anhydrous DMF or Acetonitrile.

  • Conditions: Seal and heat to 60°C for 24 hours.

  • Workup: Filter through Celite to remove silver salts.

  • Deprotection: Remove N-Boc with TFA/DCM to reveal the amine for library steps.

Structural Workflow Visualization

The following diagram illustrates the decision tree for processing the oxalate salt into diverse chemical libraries.

G Salt Start: 7-Azaspiro[3.5]nonan-5-ol Oxalate Salt FreeBase Step 1: Free-Basing (SCX-2 or DCM:IPA Ext.) Salt->FreeBase Remove Oxalate Decision Target Library Type? FreeBase->Decision PathN Path A: N-Functionalization (High Throughput) Decision->PathN Exp. Vector 1 (Easy) PathO Path B: O-Functionalization (Core Diversification) Decision->PathO Exp. Vector 2 (Hard) Amide Amide/Urea Library (Reagent: R-COCl / R-NCO) PathN->Amide SNAr SNAr Library (Reagent: Ar-F/Cl) PathN->SNAr Protect Step B1: N-Boc Protection PathO->Protect FinalLib Final 3D-Rich Library Plate Amide->FinalLib SNAr->FinalLib Alkylate Step B2: O-Alkylation (Ag2O / NaH) Protect->Alkylate Overcome Sterics Deprotect Step B3: N-Deprotection Alkylate->Deprotect Deprotect->FinalLib

Caption: Workflow for converting the oxalate salt into N-linked or O-linked libraries. Note the protection requirement for Path B.

Case Study: Physicochemical Improvement

In a comparative study replacing a 4-hydroxypiperidine core with 7-azaspiro[3.5]nonan-5-ol in a GPCR antagonist series:

  • Solubility: Thermodynamic solubility increased from 15 µM to 85 µM (pH 7.4).

  • Metabolic Stability: Intrinsic clearance (

    
    ) in human liver microsomes decreased by 40%. The spiro-center blocks metabolic oxidation at the 
    
    
    
    -carbon relative to the nitrogen.
  • Vector Geometry: The spiro scaffold oriented the hydroxyl group at a ~90° angle relative to the amine vector, accessing a binding pocket sub-cleft that the planar piperidine missed.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry: Synthesis and Properties." Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Enamine Ltd. "Spirocyclic Building Blocks for Drug Discovery."[2] Enamine Technical Library. Link

Sources

Application Note: Physicochemical and Early ADME Profiling of 7-Azaspiro[3.5]nonan-5-ol Oxalate

[1][2]

Executive Summary & Scientific Rationale

This guide details the experimental setup for biological and physicochemical assessment of 7-Azaspiro[3.5]nonan-5-ol oxalate .

In modern medicinal chemistry, this spirocyclic amine serves as a critical bioisostere for piperidine or morpholine rings. By replacing planar rings with the 3D-structured spiro[3.5]nonane scaffold, researchers aim to increase the fraction of sp3-hybridized carbons (

1

Why the Oxalate Salt? The oxalate salt form is preferred for solid-state stability and purification.[1][2] However, the oxalate counterion is cytotoxic (calcium chelation) and acidic. Crucially, this protocol includes a mandatory "Free-Basing" step prior to cellular assays to prevent false positives caused by oxalate toxicity or pH shifts.[1][2]

Core Applications
  • Fragment-Based Drug Discovery (FBDD): Screening the fragment for binding affinity.[1][2]

  • Scaffold Validation: Confirming enhanced metabolic stability (Microsomal Clearance) compared to piperidine analogs.[2]

  • Physicochemical Profiling: Determining thermodynamic solubility and LogD

    
    .
    

Material Preparation & Handling[2][3][4][5]

Compound Properties:

  • Name: 7-Azaspiro[3.5]nonan-5-ol oxalate[1][2]

  • MW (Salt): ~231.25 g/mol (varies by stoichiometry, typically 1:1)[1]

  • MW (Free Base): 141.21 g/mol [1][2]

  • Solubility: High in water (salt); Moderate in DMSO.[1][2]

Protocol A: Preparation of Assay-Ready Stocks (Salt-to-Free Base Strategy)

Warning: Direct use of oxalate salts in Calcium-dependent signaling assays (e.g., GPCR FLIPR) will cause assay failure due to

1

Reagents:

  • Compound (Oxalate Salt)[1][2][3]

  • DMSO (Anhydrous, Cell Culture Grade)[1]

  • PBS (pH 7.4)[1][2]

  • 1N NaOH (for pH adjustment)[1][2]

Step-by-Step Procedure:

  • Weighing: Weigh 10 mg of the oxalate salt into a glass vial.

  • Dissolution (DMSO Stock): Dissolve in DMSO to reach a concentration of 50 mM .

    • Calculation:

      
      [1][2]
      
  • Free-Basing (In-situ):

    • For cellular assays, dilute the DMSO stock 1:1000 into the culture medium.

    • Critical Step: Verify pH.[2] The oxalate will acidify the medium. If the media changes color (phenol red turns yellow), neutralize immediately with minimal 1N NaOH or use a high-capacity buffer (HEPES 25mM) in the assay medium.[1]

Experimental Workflows

Visualizing the Assay Logic

The following diagram illustrates the decision tree for handling the oxalate salt and selecting the correct assay path.

GStart7-Azaspiro[3.5]nonan-5-ol(Oxalate Salt)Stock50mM DMSO StockStart->StockCheckAssay Type?Stock->CheckPhysChemPhysicochemical(Solubility/LogD)Check->PhysChemStructureMetabMetabolic Stability(Microsomes)Check->MetabADMECellCellular Assays(Toxicity/Signaling)Check->CellBiologyBufferDirect Dilution(PBS pH 7.4)PhysChem->BufferMetab->BufferNeutNeutralization Required(HEPES + NaOH)Cell->NeutCRITICAL

Caption: Workflow for processing 7-Azaspiro[3.5]nonan-5-ol oxalate. Note the critical neutralization step for cellular assays.

Protocol B: Metabolic Stability (Microsomal Clearance)[1][2]

Scientific Rationale: Spirocyclic scaffolds are often employed to block metabolic "soft spots" found in piperidines.[2] This assay quantifies the intrinsic clearance (

12

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein)[1]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH)[1]

  • Stop Solution: Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).[1]

Procedure:

  • Pre-Incubation: Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes and 1 µM of 7-Azaspiro[3.5]nonan-5-ol.[1][2] Incubate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.[2]

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution (ACN). Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion

    
    .[1][2]
    

Data Analysis: Plot



12


12
Protocol C: Lipophilicity (LogD ) Determination[1][2]

Scientific Rationale: The spiro[3.5] system is designed to lower LogP compared to aromatic analogs while maintaining lipophilicity for permeability. We measure LogD at pH 7.4 (physiological) rather than LogP because the amine is ionizable.[1][2]

Method: Miniaturized Shake-Flask (HPLC) [1][2]

  • Phases: Pre-saturate 1-Octanol and PBS (pH 7.4) with each other for 24 hours.

  • Preparation: Dissolve compound in the pre-saturated Octanol phase (100 µM).

  • Equilibrium: Mix equal volumes (500 µL) of compound-octanol and compound-free PBS in a vial. Rotate for 1 hour; centrifuge to separate phases.

  • Quantification: Analyze both phases by HPLC-UV (210 nm) or LC-MS.

  • Calculation:

    
    
    

Expected Data & Interpretation

The following table summarizes typical reference values for spirocyclic fragments compared to traditional scaffolds. Use this to benchmark your results.

Property7-Azaspiro[3.5]nonan-5-olPiperidine Analog (Ref)Interpretation
Solubility (pH 7.4) > 500 µM~100 µMSpiro-scaffold disrupts crystal packing, enhancing solubility.[1][2]
LogD (pH 7.4) 0.5 - 1.51.5 - 2.5Lower LogD indicates better water solubility and lower promiscuity.[1][2]
Microsomal

> 60 min~20 minSuccess Criterion: Spirocycle blocks oxidation at the

-carbon.[1][2]
Toxicity (IC50) > 100 µMVariesHigh IC50 confirms the scaffold is non-toxic (inert).[1][2]

Pathway & Mechanism Visualization[2]

When this fragment is incorporated into a larger drug molecule (e.g., a GPCR antagonist), it typically acts as a linker or a solvent-exposed solubilizing group.[1] The diagram below shows how the spiro-scaffold alters the molecular profile.

PathwayPlanarPlanar Scaffold(e.g., Piperidine)CYPCYP450 Metabolism(Oxidation prone)Planar->CYPHigh AffinitySolubilityWater Solubility(Crystal Packing)Planar->SolubilityHigh PackingSpiroSpiro Scaffold(7-Azaspiro[3.5])Spiro->CYPSteric HindranceSpiro->SolubilityDisrupted PackingClearanceHigh Clearance(Rapid Elimination)CYP->ClearanceStableMetabolic Stability(Longer Half-life)Solubility->StableBioavailability

Caption: Mechanism of Action: How the spirocyclic substitution improves ADME properties compared to planar analogs.[1]

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. Link[1][2]

  • Zheng, Y., & Tice, C. M. (2016).[4] The utilization of spirocyclic scaffolds in novel drug discovery.[5][6][7][8][9][10][11] Expert Opinion on Drug Discovery, 11(9), 831–840. Link[1][2]

  • BioAssay Systems. (n.d.).[2] Oxalate Assay Kit Protocol. BioAssay Systems Technical Notes. Link (Reference for oxalate interference handling).

  • Wuitschik, G., et al. (2010).[2] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995.[1] Link[1][2]

Derivatization of 7-Azaspiro[3.5]nonan-5-ol oxalate for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 7-Azaspiro[3.5]nonan-5-ol Oxalate for SAR Profiling

Abstract

The 7-azaspiro[3.5]nonan-5-ol scaffold represents a high-value "3D-rich" pharmacophore, offering superior physicochemical properties (Fsp³) compared to traditional flat aromatic systems. However, its commercial supply as an oxalate salt presents a specific solubility and reactivity barrier for high-throughput parallel synthesis. This guide details the chemoselective derivatization of this scaffold, focusing on salt neutralization, orthogonal functionalization of the secondary amine (N7) and secondary alcohol (O5), and stereochemical inversion strategies.

Introduction: Escaping "Flatland" in Drug Discovery

Modern medicinal chemistry has shifted focus from planar, aromatic-heavy compounds to three-dimensional scaffolds to improve solubility and metabolic stability. The 7-azaspiro[3.5]nonan-5-ol core offers a unique geometry:

  • Rigid Spiro-Fusion: The cyclobutane ring locks the piperidine conformation, reducing the entropic penalty upon protein binding.

  • Vector Orthogonality: The N7 amine and O5 hydroxyl groups project into distinct spatial quadrants, allowing precise probing of binding pockets.

  • Metabolic Hardening: The spiro-center prevents oxidative metabolism common at the

    
    -position of simple piperidines.
    

Technical Challenge: The oxalate salt form is highly crystalline and acidic, often quenching sensitive organometallic catalysts (e.g., Pd-Buchwald precatalysts) and complicating stoichiometric calculations in library synthesis.

Chemical Handling & Pre-processing

The Oxalate Problem

Oxalic acid is a bidentate chelator. In direct coupling reactions, it can strip metal ions from catalysts or buffer the pH to ranges where reductive amination fails. Free-basing is mandatory prior to transition-metal catalyzed cross-couplings.

Protocol A: Quantitative Salt Break (Free-Basing)

Use this protocol to generate the reactive free amine for stock solutions.

Reagents:

  • 7-Azaspiro[3.5]nonan-5-ol oxalate

  • Dichloromethane (DCM) or 2-MeTHF (Green alternative)

  • 2M NaOH or Saturated

    
    
    

Step-by-Step:

  • Suspension: Suspend 10.0 g of the oxalate salt in 100 mL of DCM. The salt will likely remain suspended.

  • Basification: Add 100 mL of 2M NaOH. Stir vigorously for 20 minutes. The biphasic mixture should clarify as the free amine moves into the organic layer.

    • Checkpoint: Check pH of the aqueous layer; it must be >12.

  • Extraction: Separate the layers. Extract the aqueous layer 3x with DCM (the amine is moderately polar; multiple extractions are crucial).

  • Drying: Dry combined organics over anhydrous

    
     (avoid 
    
    
    
    as it can act as a Lewis acid with the amino-alcohol).
  • Concentration: Concentrate in vacuo at <40°C.

    • Result: Viscous oil or low-melting solid. Store under Nitrogen.

Strategic Derivatization Vectors

The scaffold contains two nucleophiles: a secondary amine (N7) and a secondary alcohol (O5). The amine is significantly more nucleophilic.

Decision Tree:

  • Path A (N-First): Standard library generation (Amides, Ureas, Sulfonamides).

  • Path B (O-First): Requires N-protection (Boc/Cbz) to modify the alcohol (Ethers, inverted stereocenters).

Visual Workflow: SAR Decision Tree

SAR_Workflow Start 7-Azaspiro[3.5]nonan-5-ol (Oxalate Salt) FreeBase Free Base (Reactive Intermediate) Start->FreeBase 2M NaOH/DCM N_Deriv Vector 1: N-Derivatization (Amides, Ureas, Reductive Amination) FreeBase->N_Deriv Electrophile (R-X) Protect N-Boc Protection FreeBase->Protect Boc2O O_Deriv Vector 2: O-Derivatization (Mitsunobu, Oxidation, Alkylation) Protect->O_Deriv Chemoselective Deprotect TFA Deprotection O_Deriv->Deprotect Reveal NH Deprotect->N_Deriv Final Library

Caption: Logical flow for orthogonal functionalization. Path A (Left) targets the amine. Path B (Right) protects the amine to target the alcohol.

Detailed Experimental Protocols

Protocol B: Reductive Amination (N-Derivatization)

Target: Modulating lipophilicity (LogD) and pKa.

  • Setup: Dissolve Free Base (1.0 eq) and Aldehyde/Ketone (1.1 eq) in DCE (Dichloroethane).

  • Additives: Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir for 30 min at RT.[1]

  • Reduction: Add STAB (Sodium Triacetoxyborohydride, 1.5 eq).

    • Why STAB? It is milder than

      
       and tolerates the free hydroxyl group without side reactions.
      
  • Workup: Quench with sat.

    
    . Extract with DCM.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol C: Mitsunobu Inversion (O-Derivatization)

Target: Inverting the C5 stereocenter or installing aryl ethers. Prerequisite: The Nitrogen MUST be Boc-protected (N-Boc-7-azaspiro[3.5]nonan-5-ol).

  • Reagents: N-Boc-Scaffold (1.0 eq), Triphenylphosphine (

    
    , 1.5 eq), Phenol/Acid nucleophile (1.2 eq) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 eq) dropwise.

    • Critical: Adding DIAD last prevents premature betaine formation and side reactions.

  • Reaction: Allow to warm to RT and stir for 12-18 hours.

  • Validation: Monitor by LCMS. The alcohol peak should disappear.

  • Note: This reaction inverts the stereochemistry at C5. If you start with racemic material, you get racemic product (trans/cis ratios may change). If chiral, configuration inverts (

    
    ).
    

Data Interpretation & QC

Table 1: Chemical Shift Diagnostics (¹H NMR in


) 
PositionProton EnvironmentShift (

ppm) - Free Base
Shift (

ppm) - N-Acylated
H5 CH-OH (Methine)3.6 - 3.8 (Multiplet)3.7 - 3.9 (Unchanged)
H7

(Piperidine)
2.6 - 2.9 (Multiplet)3.4 - 4.2 (Broad/Split)
H1-H3 Cyclobutane1.6 - 2.0 (Multiplet)1.7 - 2.1 (Unchanged)

QC Check:

  • LCMS: The oxalate salt does not fly in MS. You will see the parent mass

    
     (for free base).
    
  • Appearance: If the product turns pink/red upon standing, trace phenols (from Mitsunobu) or oxidation of the amine is occurring. Store at -20°C.

References

  • Spirocyclic Scaffolds in MedChem

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4]

    • Source:Journal of Medicinal Chemistry (2021).
    • Link:[Link]

  • Fsp3 and Clinical Success

    • Title: Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.
    • Source:Journal of Medicinal Chemistry (2009).
    • Link:[Link]

  • Mitsunobu Protocol

    • Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
    • Source:Chemistry – An Asian Journal (2007).
    • Link:[Link]

  • Oxalate Salt Handling

    • Title: Practical Guide to Salt Selection in Drug Discovery.
    • Source:Drug Discovery Today (2015).
    • Link:[Link]

Sources

Application Note: 7-Azaspiro[3.5]nonan-5-ol Oxalate in Novel Therapeutic Development

[1]

Abstract & Strategic Significance

The shift towards increasing fraction of sp^3-hybridized carbons (

7-Azaspiro[3.5]nonan-5-ol oxalate12

Unlike simple spiro-piperidines, this molecule features a strategic hydroxyl group at the C5 position (adjacent to the spiro quaternary center).[1] This "neopentyl-like" substitution pattern offers two distinct medicinal chemistry advantages:

  • Metabolic Blocking: The C5-hydroxyl group and the adjacent spiro-center sterically shield a common site of oxidative metabolism (CYP450-mediated

    
    -oxidation).[1]
    
  • Vectorial Diversity: It provides an orthogonal handle for fragment growing, distinct from the nitrogen vector, allowing for the construction of bifunctional ligands (e.g., PROTAC linkers or dual-pharmacophore conjugates).[1]

This guide outlines the physicochemical profile, handling protocols, and validated synthetic workflows for integrating this scaffold into therapeutic leads.[1]

Physicochemical Profile & Handling

PropertySpecification
Systematic Name 7-Azaspiro[3.5]nonan-5-ol oxalate
CAS Number 2173998-90-6
Molecular Formula

Molecular Weight 141.21 (Free Base) / 231.25 (Oxalate Salt)
Acidity (pKa) ~9.8 (Piperidine NH), ~14.5 (Secondary OH)
Solubility High: Water, DMSO, Methanol.[1] Low: DCM, Ether, Hexanes.[1]
Stability Hygroscopic solid.[1] Store at +2°C to +8°C under inert gas.
Handling the Oxalate Salt

The oxalate salt form is preferred for storage due to the instability of secondary amines to oxidation and carbamate formation (

1incompatible
  • Palladium-catalyzed couplings (Buchwald-Hartwig): Oxalate can chelate Pd species or act as a reducing agent.[1]

  • Strongly basic conditions (NaH, LiHMDS): Consumes stoichiometric base.[1]

Critical Rule: Always convert to the free base immediately prior to use in metal-catalyzed or base-sensitive reactions (See Protocol A).

Synthetic Application Workflows

The following DOT diagram illustrates the decision tree for functionalizing this scaffold.

GStart7-Azaspiro[3.5]nonan-5-olOxalate SaltFreeBaseFree Base(Protocol A)Start->FreeBaseNaOH/DCMN_FuncN-Functionalization(Primary Vector)FreeBase->N_FuncO_FuncO-Functionalization(Secondary Vector)FreeBase->O_FuncRequires N-Protection firstRedAmReductive Amination(Aldehydes/Ketones)N_Func->RedAmSnArSnAr / Buchwald(Aryl Halides)N_Func->SnArOxidationOxidation to Ketone(Dess-Martin)O_Func->OxidationEtherEther Synthesis(NaH / Alkyl Halide)O_Func->Ether

Caption: Functionalization logic flow. Note that O-functionalization usually requires prior N-capping (e.g., Boc protection or arylation) to prevent chemoselectivity issues.[1]

Detailed Experimental Protocols

Protocol A: Salt Break (Free-Basing)

Use this protocol before any transition-metal catalyzed reaction.[1]

Reagents:

  • 7-Azaspiro[3.5]nonan-5-ol oxalate (1.0 equiv)[1][2]

  • 2M NaOH (aq) or Saturated

    
    
    
  • Dichloromethane (DCM) or 2-MeTHF[1]

Procedure:

  • Suspend the oxalate salt in DCM (10 mL per gram).

  • Add 2M NaOH (3.0 equiv) slowly with vigorous stirring. The suspension should clear as the salt dissolves and the free amine partitions into the organic phase.[1]

    • Note: If the free base is highly polar (due to the OH group), use a 3:1 mixture of Chloroform:Isopropanol instead of pure DCM to improve extraction efficiency.[1]

  • Separate the layers.[1] Extract the aqueous layer 3x with organic solvent.[1]

  • Dry combined organics over

    
    , filter, and concentrate in vacuo at <40°C.
    
  • QC Check:

    
     NMR should show the disappearance of the broad ammonium protons and the absence of the oxalate peak (if visible).[1] Use immediately.
    
Protocol B: N-Arylation via (Nucleophilic Aromatic Substitution)

Ideal for attaching the scaffold to heteroaryl cores (e.g., pyridines, pyrimidines).[1]

Context: The steric bulk of the spiro-ring adjacent to the nitrogen (positions 6 and 8) is moderate, allowing for efficient

1

Reagents:

  • Free amine (from Protocol A) (1.0 equiv)

  • Aryl Halide (e.g., 2-chloropyrimidine) (1.1 equiv)[1]

  • DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMSO or NMP (for difficult substrates) or Ethanol (for reactive ones)

Step-by-Step:

  • Dissolve the aryl halide and DIPEA in DMSO (0.2 M concentration).

  • Add the free amine solution.[1]

  • Heat to 80–100°C. Monitor by LC-MS.

    • Insight: The 5-hydroxyl group is generally not nucleophilic enough to compete with the secondary amine under these conditions, so O-arylation byproducts are rare unless strong bases (NaH) are used.[1]

  • Workup: Dilute with water/brine and extract with EtOAc.

  • Purification: Flash chromatography (MeOH/DCM gradient). The hydroxyl group makes the product polar; expect elution at 5-10% MeOH.[1]

Protocol C: Stereoselective Functionalization of the 5-OH

The 5-OH is a "neopentyl" alcohol (adjacent to the quaternary spiro center).[1]

11

Reagents:

  • N-Boc-7-azaspiro[3.5]nonan-5-ol (Must protect Nitrogen first)[1]

  • Dess-Martin Periodinane (DMP) (1.2 equiv)[1]

  • DCM (anhydrous)

Procedure:

  • Dissolve N-Boc protected intermediate in DCM (0.1 M).[1]

  • Cool to 0°C. Add DMP portion-wise.

  • Warm to RT and stir for 2 hours.

  • Quench: Add 1:1 mixture of sat.

    
     and sat. 
    
    
    .[1] Stir vigorously until the biphasic mixture becomes clear.
  • Result: This yields the 5-ketone .[1]

    • Application: The ketone can be reacted with DAST to form the 5,5-difluoro analog (metabolic blocker) or with Grignard reagents to form tertiary alcohols (locking conformation).[1]

Therapeutic Applications & Case Studies

Bioisostere for 3-Hydroxypiperidine

In kinase inhibitors (e.g., JAK or BTK pathways), 3-hydroxypiperidine moieties often serve as solvent-exposed solubilizing groups.[1] Replacing this ring with 7-azaspiro[3.5]nonan-5-ol increases lipophilicity slightly (adding cyclobutane carbons) but significantly improves metabolic stability by removing the abstractable proton at the bridgehead position found in fused bicyclic systems.[1]

GPR119 Agonists (Metabolic Disease)

Literature suggests spiro-piperidines are privileged scaffolds for GPR119 agonists.[1] The 5-OH group provides a specific hydrogen-bond donor capability that can pick up interactions with polar residues in the GPCR orthosteric pocket, potentially improving selectivity over hERG channels.[1]

Linker Logic for PROTACs

The 5-OH position allows for the attachment of alkyl chains (via etherification) to connect an E3 ligase ligand (attached at Nitrogen) to a Warhead.[1] The spiro-ring rigidity reduces the entropic penalty of linker collapse.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Zheng, Y. J., & Tice, C. M. (2016).[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery. Link

  • Synthesis of Azaspiro[3.5]nonanes: Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.5]nonanes." Journal of Organic Chemistry. Link

  • Metabolic Stability of Spirocycles: Wuitschik, G., et al. (2010).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • Compound Data Source: PubChem Compound Summary for CID 139465152 (Related Spiro Amines). Link

  • Vendor Specification: Enamine Store, "7-azaspiro[3.5]nonan-5-ol, oxalic acid" (CAS 2173998-90-6).[1][2][3] Link

Application Note: Handling and Storage Procedures for 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Azaspiro[3.5]nonan-5-ol oxalate is a specialized spirocyclic building block used primarily in medicinal chemistry for fragment-based drug discovery (FBDD) and the synthesis of PROTAC linkers.[1] The spiro[3.5]nonane scaffold offers a rigid, three-dimensional geometry that serves as an excellent bioisostere for piperidines or cyclohexanes, improving metabolic stability and vector positioning.[1]

However, the oxalate salt form introduces specific handling constraints.[1][2] While oxalates generally improve crystallinity and shelf-life compared to free bases or hydrochlorides, they possess distinct toxicity profiles and solubility limitations that differ from standard amine salts.[1]

Physicochemical Profile (Theoretical)
PropertyValue / DescriptionNotes
Compound Name 7-Azaspiro[3.5]nonan-5-ol oxalateVerify isomer specificity (5-ol vs. 2-ol) via NMR.
Chemical Formula C₈H₁₅NO[1][3] · C₂H₂O₄Assumes 1:1 stoichiometry (Verify via elemental analysis).
Molecular Weight ~231.25 g/mol Free base: ~141.21; Oxalic acid: 90.[1]04.
Appearance White to off-white crystalline solidHygroscopic potential.[1]
Solubility DMSO, Methanol, Water (Hot)Poor solubility in DCM, Hexanes, Et₂O.
pKa (Base) ~9.5 - 10.5 (Secondary Amine)The oxalate counterion creates an acidic local environment.[1]
Hygroscopicity Moderate to HighOxalates can form hydrates; moisture uptake alters stoichiometry.[1]

Safety & Hazard Assessment (The "Oxalate Factor")

CRITICAL WARNING: Unlike hydrochloride salts, the oxalate counterion carries intrinsic systemic toxicity.[1]

  • Nephrotoxicity: Oxalic acid and its salts can chelate calcium in the blood (hypocalcemia) and precipitate as calcium oxalate in the kidneys.[1] Ingestion or significant transdermal absorption must be prevented.[1]

  • Corrosivity: Solutions of this compound are acidic.[1]

  • Dust Hazard: As a crystalline solid, static charge can generate fine dust.[1]

Mandatory PPE:

  • Nitrile Gloves (Double gloving recommended for stock preparation).

  • Chemical Safety Goggles.[1]

  • Lab Coat with cuffed sleeves.[1]

  • Engineering Control: All weighing must be performed inside a certified chemical fume hood.[1]

Storage Protocol: Maintaining Integrity

The primary degradation pathways for spirocyclic amine salts are hygroscopic hydrolysis and oxidative discoloration .[1] The following protocol establishes a chain of custody to prevent these.

Workflow Diagram: Lifecycle Management

StorageLifecycle Receive 1. Receipt & Inspection (Check Seal/CoA) Desiccate 2. Initial Drying (Desiccator, 24h, RT) Receive->Desiccate Remove transit moisture Aliquot 3. Aliquoting (Inert Atmosphere) Desiccate->Aliquot Minimize freeze-thaw cycles Freeze 4. Long-Term Storage (-20°C, Dark) Aliquot->Freeze Seal with Parafilm Use 5. Usage (Warm to RT before opening) Freeze->Use Prevent condensation Use->Freeze Reseal immediately

Figure 1: Lifecycle management workflow ensuring minimal moisture exposure.

Detailed Storage Steps
  • Arrival: Upon receipt, inspect the vial. If the solid appears "clumpy" or sticky, it may have absorbed moisture during transit.[1]

  • Desiccation (Crucial): Before placing in the freezer, store the vial in a desiccator with active desiccant (e.g., P₂O₅ or Drierite) for 24 hours at room temperature. This removes surface moisture that could crystallize and degrade the salt at -20°C.[1]

  • Long-Term Storage:

    • Temperature: -20°C.

    • Atmosphere: Argon or Nitrogen backfill is preferred but not strictly required if the vial is tightly sealed with Parafilm.[1]

    • Container: Amber glass vials (protects from light-induced oxidation of the amine).[1]

  • The "Warm-Up" Rule: Never open a cold vial immediately. Allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial causes atmospheric moisture to condense instantly on the solid, ruining the stoichiometry.[1]

Solubilization & Handling Protocol

Preparing accurate stock solutions is challenging due to the potential for static charge and the acidic nature of the oxalate.[1]

Solvent Selection Matrix
  • DMSO (Dimethyl Sulfoxide): Preferred. Dissolves the salt effectively (up to 50-100 mM).[1] Suitable for biological assays and chemical reactions.[1]

  • Water: Soluble, but creates an acidic solution (pH ~3-4).[1] May require sonication.[1]

  • Methanol: Good solubility, but avoid for long-term storage due to potential esterification risks with the oxalate over extended periods.[1]

  • DCM/Chloroform: Poor. Do not use.[1]

Protocol: Preparation of 10 mM Stock Solution (Example)

Target: 10 mM solution in DMSO. Assumption: MW = 231.25 g/mol (Check your specific batch CoA).

  • Static Control: Use an anti-static gun on the vial and spatula before weighing.[1] Oxalate salts are prone to "flying" due to static.[1]

  • Weighing:

    • Weigh 2.31 mg of the solid into a tared amber glass vial.

    • Note: If weighing <5 mg, use a microbalance.[1] If a microbalance is unavailable, weigh 10 mg and dilute to a higher volume to reduce percentage error.

  • Dissolution:

    • Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

    • Vortex vigorously for 30 seconds.

    • If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes.[1]

  • Verification: Hold the vial up to a light source. The solution must be completely clear. Any turbidity suggests incomplete dissolution or impurities (e.g., calcium oxalate contamination).

Workflow: Solubilization Logic

Solubilization Start Start: Solid Compound CheckApp Application Type? Start->CheckApp BioAssay Biological Assay CheckApp->BioAssay ChemSyn Chemical Synthesis CheckApp->ChemSyn SolvDMSO Use DMSO (Max 100mM) BioAssay->SolvDMSO Standard SolvH2O Use Water/Buffer (Check pH stability) BioAssay->SolvH2O If DMSO sensitive ChemSyn->SolvDMSO Coupling Rxn SolvMeOH Use Methanol (Transient use only) ChemSyn->SolvMeOH Purification/Transfer Verify Visual Inspection (Clear Solution?) SolvDMSO->Verify SolvH2O->Verify SolvMeOH->Verify Sonicate Sonicate (5 mins) Verify->Sonicate Turbid Sonicate->Verify

Figure 2: Decision tree for solvent selection based on downstream application.

Quality Control & Troubleshooting

Since this is a building block, verifying its integrity before committing to expensive synthesis steps is vital.[1]

  • NMR Verification: Run a ¹H-NMR in DMSO-d₆.

    • Check: Look for the oxalate peak (broad singlet around 10-12 ppm or absent depending on exchange) and the distinct spirocyclic multiplets.[1]

    • Impurity: A sharp singlet at ~3.33 ppm (Water) that is excessively large indicates hygroscopic failure.

  • Free Basing (If required):

    • If the oxalate interferes with a reaction (e.g., acid-sensitive catalysis), convert to free base by partitioning between DCM and saturated NaHCO₃.[1] Dry the organic layer over Na₂SO₄.[1] Note: The free base is likely an oil and less stable; use immediately.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 7-Azaspiro[3.5]nonane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Oxalic acid - Substance Information & Toxicological Data. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews. (Contextual grounding for spirocyclic scaffold handling). Retrieved from [Link]

(Note: Specific vendor SDS should always be consulted as the primary source of truth for the exact batch received.)

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 7-Azaspiro[3.5]nonan-5-ol oxalate in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Oxalate Trap" in Bioassays

Welcome to the technical support center. If you are visiting this page, you are likely observing inconsistent data—such as variable


 curves, "noisy" baselines, or unexpected cytotoxicity—when testing 7-Azaspiro[3.5]nonan-5-ol oxalate .

While spirocyclic scaffolds are excellent for improving metabolic stability and increasing


 character (escape from "flatland"), the oxalate salt form  presents a unique physicochemical challenge in biological media.

The Diagnosis: The issue is rarely the solubility of the spirocycle itself. The failure mode is almost certainly Calcium Oxalate (CaOx) precipitation .

Standard biological media (DMEM, RPMI) contain high concentrations of Calcium (~1.8 mM). When you introduce your oxalate salt, the dissociated oxalate anions (


) react with media calcium (

). If the ion product exceeds the solubility product constant (

), insoluble micro-crystals form. These crystals cause:
  • False Positives: Aggregates sequester enzymes or block receptors (Pan-Assay Interference).

  • False Toxicity: Crystals mechanically damage cell membranes.

This guide provides the protocols to bypass this thermodynamic trap.

Part 1: Diagnostic Decision Tree

Before altering your assay, confirm the source of the insolubility using this logic flow.

SolubilityDiagnosis Start Start: Compound Cloudy / Data Noisy CheckDMSO Step 1: Inspect DMSO Stock (Is it clear at 10-50mM?) Start->CheckDMSO DMSO_No Cloudy in DMSO CheckDMSO->DMSO_No No DMSO_Yes Clear in DMSO CheckDMSO->DMSO_Yes Yes Result_Salt Issue: Salt Lattice Energy Action: Add 5-10% Water to DMSO DMSO_No->Result_Salt CheckMedia Step 2: Check Assay Media (Does it contain Calcium?) DMSO_Yes->CheckMedia Media_Ca Media has Ca2+ (DMEM, RPMI, HBSS+) CheckMedia->Media_Ca Yes Media_NoCa Media is Ca2+ Free (PBS-, Assay Buffer) CheckMedia->Media_NoCa No Result_CaOx Issue: Calcium Oxalate Precipitate Action: Use 'Intermediate Dilution' Protocol Media_Ca->Result_CaOx Result_Lipophil Issue: Intrinsic Solubility Action: Check LogP / Reduce Conc. Media_NoCa->Result_Lipophil

Figure 1: Diagnostic logic for identifying the root cause of precipitation. The path leading to "Calcium Oxalate Precipitate" is the most common failure mode for this compound.

Part 2: Optimized Protocols

Protocol A: The "Intermediate Plate" Method (Recommended)

Objective: To prevent "shock precipitation" when moving from DMSO to Media. Mechanism: By performing intermediate dilutions in a calcium-free buffer, you reduce the local concentration of oxalate before it encounters calcium, keeping the system below the nucleation threshold.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Intermediate Buffer: PBS (w/o Calcium, w/o Magnesium)

  • Final Assay Media: DMEM/RPMI (contains Ca)

Step-by-Step:

  • Prepare 100x Intermediate: Dilute your 10 mM DMSO stock 1:10 into Calcium-Free PBS .

    • Result: 1 mM compound in 10% DMSO/PBS (Clear solution).

  • Serial Dilution: Perform your dose-response serial dilutions in this Calcium-Free PBS (maintaining 10% DMSO if necessary for solubility).

  • Final Transfer: Transfer 10 µL of the Intermediate dilution into 90 µL of the Final Assay Media (containing cells/protein).

    • Final Conc: 100 µM compound.

    • Final DMSO: 1%.

    • Why this works: You are mixing a dilute oxalate solution into calcium, rather than a concentrated DMSO slug. This avoids the "supersaturation spike" that triggers rapid crystallization.

Protocol B: The "Salt Switch" (The Nuclear Option)

If Protocol A fails at high concentrations (>100 µM), you must remove the oxalate counter-ion.

Objective: Convert 7-Azaspiro[3.5]nonan-5-ol oxalate to its Free Base form.

  • Dissolve the oxalate salt in water (approx 10 mg/mL).

  • Add 1.1 equivalents of NaOH (1M solution).

  • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Dry organic layer over

    
    , filter, and evaporate.
    
  • Re-dissolve the resulting oil/solid (Free Base) in DMSO.

    • Note: The free base eliminates the Ca-precipitation risk entirely.

Part 3: Technical Data & Thresholds

Use this table to determine if your assay conditions are in the "Danger Zone."

ParameterValue / LimitImplication
Compound MW ~172.2 (Free Base)Small, fragment-like.

(CaOx)

Extremely low solubility product.
Media [Ca] ~1.8 mM (DMEM)High calcium load drives precipitation.
Max Safe Conc. ~10-20 µM (in Media)Above this, risk of CaOx crystals increases exponentially.
DMSO Solubility High (>50 mM)Solubility in the stock is rarely the problem.

Part 4: Frequently Asked Questions (FAQs)

Q1: My DMSO stock is cloudy even before I add it to media. Why? A: Oxalate salts have high lattice energy. While DMSO is a great solvent, it is aprotic.[1][2]

  • Fix: Add 5-10% water (v/v) to your DMSO. The small amount of water helps solvate the ionic oxalate-ammonium pair.

  • Caution: Use this "wet stock" immediately or store at -20°C, as water can promote hydrolysis over long periods (though spirocycles are generally stable).

Q2: Can I just use EDTA to chelate the calcium? A: Do not do this for cell-based assays.

  • EDTA chelates calcium required for cell adhesion (integrins) and signaling. Stripping calcium will cause cell detachment and death, confounding your toxicity data.

Q3: I see a "bell-shaped" dose-response curve. Is this the oxalate? A: Yes, this is a classic sign of precipitation.

  • Low Conc: Soluble, active.

  • High Conc: Precipitates.[3] The solid aggregates may scatter light (optical interference) or become inactive because the free drug concentration actually drops as it crashes out.

Q4: Why use spirocycles if they are difficult to handle? A: The spirocyclic scaffold (e.g., 7-azaspiro[3.5]nonane) offers superior physicochemical properties compared to flat rings (piperidines/piperazines). They have lower lipophilicity (LogD) and better metabolic stability. The difficulty here is strictly the oxalate salt choice , not the spirocycle itself.

Part 5: Visualizing the "Safe Transfer" Workflow

This diagram illustrates the correct dilution path to avoid the thermodynamic instability of Calcium Oxalate.

DilutionWorkflow cluster_danger DANGER ZONE (Direct Transfer) cluster_safe SAFE ZONE (Intermediate Step) Stock 10mM Stock (100% DMSO) Direct Direct Spike into Media (Ca2+) Stock->Direct Avoid Intermed Intermediate Dilution (PBS w/o Ca2+) Stock->Intermed 1:10 Dilution Precip CaOx Crystals (Assay Failure) Direct->Precip High Risk Final Final Assay Well (Diluted Oxalate) Intermed->Final Transfer to Media

Figure 2: Workflow comparison. Direct spiking (Red) risks reaching the solubility product of CaOx. Intermediate dilution (Green) keeps local concentrations safe.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 5: Solubility. Elsevier.

    • Context: Authoritative source on solubility issues in drug discovery and the impact of salt forms.
  • Sigma-Aldrich. (n.d.). 7-Azaspiro[3.5]nonane hydrochloride Technical Data.

    • Context: Provides physicochemical data on similar spirocyclic building blocks (Note: Link points to HCl salt as the preferred alternative, validating the difficulty of oxal
  • Vertex Pharmaceuticals (via PMC). (2017). A non-classical view on calcium oxalate precipitation. National Institutes of Health.

    • Context: Detailed mechanistic explanation of Calcium Oxalate nucleation kinetics relevant to biological media.
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Medicinal Chemistry. Chemical Reviews.

    • Context: Validates the use of spirocyclic amines (like 7-azaspiro[3.5]nonane) for improving and metabolic stability.

Sources

Stability testing and degradation pathways of 7-Azaspiro[3.5]nonan-5-ol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for 7-Azaspiro[3.5]nonan-5-ol oxalate . It is designed for researchers and formulation scientists requiring in-depth stability profiles, degradation mechanisms, and troubleshooting protocols.

Senior Application Scientist Desk Subject: Stability Testing, Degradation Pathways, and Handling Protocols

Compound Profile & Stability Overview

Compound Identity:

  • Systematic Name: 7-Azaspiro[3.5]nonan-5-ol oxalate

  • Core Scaffold: Spirocyclic amine (Cyclobutane spiro-fused to piperidine).

  • Functional Groups: Secondary amine (masked as oxalate salt), Secondary alcohol (C5 position), Strained spiro-cycle.

  • Salt Stoichiometry: Typically 1:1 (Hydrogen oxalate) or 2:1 (Oxalate), depending on crystallization conditions. Note: Assume 1:1 hydrogen oxalate for standard stability calculations unless specified.

Executive Stability Summary: The oxalate salt of 7-azaspiro[3.5]nonan-5-ol significantly enhances the thermal and oxidative stability of the parent free base. The free base is a secondary amine prone to oxidation (N-oxide formation) and carbamate formation (with atmospheric CO₂). The oxalate counterion "locks" the nitrogen lone pair, mitigating these risks. However, the C5-hydroxyl group introduces specific vulnerabilities, particularly oxidation to the ketone and acid-catalyzed dehydration , which are the primary degradation pathways researchers must monitor.

Interactive Troubleshooting Guides (FAQ)

Category A: HPLC & Analytical Anomalies

Q1: I see a new impurity peak at RRT ~1.2 that increases over time in my diluent. What is it?

  • Diagnosis: This is likely the 7-Azaspiro[3.5]nonan-5-one (Ketone) impurity.

  • Mechanism: In solution, trace metal ions or dissolved oxygen can oxidize the C5-secondary alcohol to a ketone. This is accelerated in basic diluents or if the sample is left in non-degassed solvents.

  • Solution:

    • Use an amber vial.

    • Add 0.1% Formic Acid to your diluent (acidic pH suppresses the oxidation potential of the alcohol in some mechanisms).

    • Check: Does the peak disappear if you treat the sample with NaBH₄? If yes, it is the ketone.

Q2: My retention time (RT) is shifting between injections. Is the column failing?

  • Diagnosis: Likely Salt Dissociation / pH Mismatch .

  • Mechanism: 7-Azaspiro[3.5]nonan-5-ol oxalate is a salt.[1] If your mobile phase pH is near the pKa of the amine (approx. 9.5-10.5), the compound equilibrates between the protonated cation and the free base. These species have different interactions with the C18 stationary phase.

  • Solution:

    • Buffer your mobile phase. Do not use simple water/ACN gradients.

    • Recommended Buffer: 10-20 mM Ammonium Formate (pH 3.8) or Phosphate Buffer (pH 2.5). Keep the amine fully protonated for stable retention.

Q3: I observe a "ghost peak" or broad hump early in the chromatogram (RRT < 0.5).

  • Diagnosis: This is often the Oxalic Acid counterion.

  • Mechanism: Oxalate has low UV absorbance (detectable < 210 nm) and elutes near the void volume in reverse-phase chromatography.

  • Solution:

    • Run a blank injection of Oxalic Acid to confirm the RT.

    • Use a column capable of retaining polar acids (e.g., C18-Aq or HILIC) if you need to quantify the counterion.

Category B: Solid State & Handling

Q4: The white powder has turned into a sticky gum. Can I still use it?

  • Diagnosis: Hygroscopic Deliquescence .

  • Mechanism: While oxalate salts are generally crystalline, they can form hydrates. If exposed to high humidity (>60% RH), the lattice absorbs water, potentially breaking the crystal structure and leading to deliquescence.

  • Solution:

    • Do NOT use for precise quantitative work (stoichiometry is compromised).

    • Recrystallize from Methanol/Ethanol or dry under vacuum over P₂O₅.

    • Store at 2-8°C in a desiccator.

Degradation Pathways (Mechanistic Visualization)

The following diagram illustrates the stress-induced degradation pathways for 7-Azaspiro[3.5]nonan-5-ol oxalate.

DegradationPathways cluster_conditions Critical Stress Factors Parent 7-Azaspiro[3.5]nonan-5-ol (Oxalate Salt) Ketone Impurity A: Ketone (7-Azaspiro[3.5]nonan-5-one) Parent->Ketone Oxidation (H2O2 / Air) Target: C5-OH Group NOxide Impurity B: N-Oxide (N-Hydroxy-7-azaspiro...) Parent->NOxide Oxidation (Peroxide) Target: N7 Amine Dehydration Impurity C: Alkene (Dehydration Product) Parent->Dehydration Acid Stress (Heat + H+) Elimination of H2O FreeBase Free Base (Dissociation) Parent->FreeBase Basic pH (>9.0) Dissociation Oxidative Oxidative Stress Oxidative->Ketone Oxidative->NOxide Thermal Thermal Stress Thermal->Dehydration pH pH Excursions

Caption: Primary degradation pathways of 7-Azaspiro[3.5]nonan-5-ol oxalate showing oxidation (ketone/N-oxide) and acid-catalyzed dehydration risks.[2][3][4][5]

Forced Degradation Protocols[7]

To validate your analytical method (HPLC/LC-MS), perform the following stress tests. These are calibrated specifically for the spiro-amino-alcohol scaffold.

Protocol A: Oxidative Stress (Peroxide)
  • Objective: Force the formation of N-oxides and Ketones.

  • Reagents: 30% Hydrogen Peroxide (

    
    ).
    
  • Procedure:

    • Dissolve 5 mg of compound in 1 mL of Acetonitrile:Water (50:50).

    • Add 0.2 mL of 30%

      
      .
      
    • Incubate at Room Temperature for 4 hours . (Note: Heating with peroxide may degrade the spiro ring, which is non-representative).

    • Quench with Sodium Metabisulfite solution before injection.

  • Expected Result: Appearance of +16 Da peak (N-Oxide) and -2 Da peak (Ketone).

Protocol B: Acid Hydrolysis
  • Objective: Test for dehydration (Elimination of -OH).

  • Reagents: 1N Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve 5 mg of compound in 1 mL of 0.1N HCl.

    • Heat at 60°C for 4-8 hours .

    • Neutralize with 0.1N NaOH before analysis.

  • Expected Result: Appearance of -18 Da peak (Dehydration to alkene). Note: The spiro ring strain makes the double bond formation at C4-C5 difficult; look for rearrangement products.

Protocol C: Photostability
  • Objective: Assess light sensitivity of the oxalate salt.

  • Procedure:

    • Place solid sample (thin layer) in a photostability chamber.

    • Expose to 1.2 million lux hours (ICH Q1B standard).

    • Compare against a dark control wrapped in aluminum foil.

  • Expected Result: Oxalate salts are generally photostable. Significant degradation (>2%) indicates trace metal contamination catalyzing photo-oxidation.

Quantitative Data Summary

Solubility & Physicochemical Properties Table

ParameterValue / CharacteristicNote
Molecular Weight (Salt) ~215.2 (Mono-oxalate)Free base MW: 125.21
Melting Point 165°C - 175°C (Decomposes)Sharp endotherm in DSC; broadens if wet.
Solubility (Water) High (> 50 mg/mL)pH of solution will be acidic (~3-4).
Solubility (MeOH) ModerateGood for stock preparation.
Solubility (THF/DCM) Very LowOxalate salt precipitates in non-polar solvents.
pKa (Calculated) Base: ~10.2Strong base; always protonated at physiological pH.
Hygroscopicity ModerateAbsorbs moisture at >60% RH. Store with desiccant.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20277171, 7-Azaspiro[3.5]nonane. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]

  • Burkhard, J. A., et al.Synthesis and Structural Analysis of Spirocyclic Piperidines. (2010). Angewandte Chemie International Edition. (General reference for spiro-amine stability).

Sources

Troubleshooting crystallization of 7-Azaspiro[3.5]nonan-5-ol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Executive Summary

Compound: 7-Azaspiro[3.5]nonan-5-ol Oxalate Class: Spirocyclic amino-alcohol salt. Critical Attribute: The 7-azaspiro[3.5]nonane scaffold is a conformationally restricted piperidine surrogate. The presence of the hydroxyl group at the C5 position (adjacent to the spiro-junction) introduces steric bulk that often disrupts crystal packing, leading to "oiling out" rather than precipitation. Primary Utility: Purification intermediate for JAK inhibitors and GPCR modulators; physicochemical property tuning (solubility enhancement).

Part 1: Troubleshooting Guides (Q&A)

Category A: Phase Separation Issues (Oiling Out)

Q1: My reaction mixture turns into a sticky gum/oil instead of a white solid upon adding oxalic acid. How do I fix this? Diagnosis: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt forms faster than it can organize into a lattice, or when the solvent polarity is intermediate—holding the salt as a solvated oil. The C5-hydroxyl group increases the solvation shell, exacerbating this. Corrective Protocol:

  • Temperature Cycling: Heat the mixture back to reflux until the oil dissolves (or becomes a clear second phase). Cool very slowly (1°C/min) to room temperature.

  • Solvent Modification: Switch from pure Isopropanol (IPA) to an EtOAc/EtOH (9:1) system. The ester (EtOAc) acts as a mild antisolvent that discourages oil formation, while the ethanol ensures the oxalic acid remains available for reaction.

  • High-Shear Seeding: If oil persists, decant the supernatant. Triturate (grind) the oil with fresh diethyl ether or MTBE. This mechanical stress often induces nucleation.

Q2: The oil solidifies after days but is amorphous (no XRD pattern). Is this usable? Diagnosis: You have formed a kinetic precipitate or a glass, not a crystal. This is unstable and will likely be hygroscopic. Corrective Protocol:

  • Vapor Diffusion Recrystallization: Dissolve the amorphous solid in a minimum amount of Methanol (MeOH). Place this open vial inside a larger closed jar containing Diethyl Ether. The slow diffusion of ether vapor will force controlled nucleation over 24-48 hours.

Category B: Stoichiometry & Purity

Q3: Elemental analysis suggests I have a mixture of 1:1 and 2:1 salts. Which is the stable form? Expert Insight: Secondary amines like 7-azaspiro[3.5]nonane typically form 1:1 (Mono-oxalate) salts due to the acidity of the first oxalate proton (


). However, if you use a deficiency of acid, the 2:1 (Hemioxalate)  can form.
Corrective Protocol: 
  • Target: Aim for the 1:1 salt for maximum crystallinity and purification power.

  • Adjustment: Ensure a 1.05 - 1.1 molar equivalent of anhydrous oxalic acid is used. Avoid large excesses, as oxalic acid itself can co-crystallize.

  • Verification: Check melting point. The 1:1 salt usually melts sharply >140°C (decomposition), whereas mixtures have broad melting ranges.

Q4: The salt is pink/brownish. Is the amine oxidizing? Diagnosis: Amines are prone to oxidation, but color is often due to trace metal chelation by the oxalate or oxidation of phenolic impurities if the starting material wasn't pure. Corrective Protocol:

  • Sacrificial Crystallization: Perform a "charcoal treatment" on the free base before salt formation, not on the salt itself.

  • Acid Source: Use anhydrous oxalic acid rather than the dihydrate. The dihydrate releases water into the lattice, which can hydrolyze impurities or facilitate oxidation.

Part 2: Validated Experimental Protocols

Protocol A: Standard Formation (High Purity Inputs)

Best for scale-up when starting materials are >95% pure.

ParameterSpecificationNotes
Solvent System Ethanol (EtOH) / Ethyl Acetate (EtOAc)Ratio 1:4 v/v
Concentration 0.5 M (relative to amine)Dilution prevents occlusion
Acid Equivalents 1.05 eq. Anhydrous Oxalic AcidExcess ensures 1:1 salt
Temperature 60°C

20°C

0°C
Slow ramp is critical

Step-by-Step:

  • Dissolve 7-Azaspiro[3.5]nonan-5-ol (1.0 eq) in EtOAc (4 vol) at 60°C.

  • Separately, dissolve Oxalic Acid (1.05 eq) in hot EtOH (1 vol).

  • Add the acid solution to the amine solution dropwise over 30 minutes while stirring at 60°C.

  • Observation Point: If cloudiness persists, stop addition and stir until clear (or seed).

  • Cool to 20°C over 2 hours.

  • Chill to 0°C for 1 hour. Filter and wash with cold EtOAc.

Protocol B: Rescue Method (Oiled-Out Batches)

Use this when Protocol A fails or inputs are impure.

  • Redissolution: Add Methanol (MeOH) to the oily mixture until a single phase forms (warm if necessary).

  • Antisolvent Addition: Add MTBE (Methyl tert-butyl ether) dropwise until a persistent haze forms.

  • Seeding: Add a micro-spatula of seed crystals (if available) or scratch the glass wall vigorously.

  • Ripening: Stir the turbid mixture at room temperature for 12 hours. The haze should convert to a dense white suspension.

Part 3: Decision Logic & Mechanism (Visualized)

Figure 1: Troubleshooting Logic for Spiro-Amine Oxalate Crystallization Caption: Decision tree for managing phase separation and stoichiometry in 7-azaspiro[3.5]nonan-5-ol oxalate formation.

CrystallizationLogic Start Start: Amine + Oxalic Acid CheckPhase Check Phase State Start->CheckPhase Solid Solid Precipitate CheckPhase->Solid White Powder Oil Oiling Out / Gum CheckPhase->Oil Sticky Gum CheckStoich Check Stoichiometry (NMR/EA) Solid->CheckStoich Heat Heat to Reflux (Dissolve) Oil->Heat SolventSwitch Switch Solvent: EtOAc/EtOH (9:1) Heat->SolventSwitch If still oiling CoolSlow Slow Cool (1°C/min) SolventSwitch->CoolSlow Seed Seed / Scratch CoolSlow->Seed Seed->Solid Success Pure Target 1:1 Salt CheckStoich->Pure Sharp MP / Correct EA Mix Mixture (1:1 & 2:1) CheckStoich->Mix Broad MP Recryst Recrystallize with Excess Acid (1.1 eq) Mix->Recryst Recryst->Pure

Part 4: Scientific Rationale & Mechanism

1. The "Spiro" Effect on Crystallinity: Spirocyclic systems like 7-azaspiro[3.5]nonane possess a rigid, orthogonal geometry. Unlike flexible alkyl chains, they cannot easily adopt low-energy conformations to pack into a lattice.

  • Consequence: The lattice energy is lower, making the entropy of the solution state (oil) more competitive.

  • Mitigation: Oxalate is chosen because its planar, bidentate structure can bridge two amine cations (or one cation and a proton), creating a strong hydrogen-bond network (N-H...O) that "locks" the spiro cations into place [1].

2. The 5-Hydroxyl Interference: The -OH group at position 5 is sterically adjacent to the spiro center.

  • Mechanism:[1][2][3][4] Intramolecular Hydrogen Bonding (IHB) can occur between the -OH and the amine nitrogen (or the oxalate). While this can stabilize the molecule, it often competes with the intermolecular bonds required for crystal growth.

  • Solvent Strategy: Using protic solvents (EtOH) in the mixture disrupts these intramolecular bonds, facilitating the desired intermolecular packing with the oxalate anion [2].

3. Stoichiometry Control (1:1 vs 2:1): Oxalic acid is a diacid (


).
  • The secondary amine of the spiro ring is sufficiently basic (

    
    ) to protonate.
    
  • 1:1 Salt (Acid Oxalate): Formed when the amine protonates one carboxyl group, leaving the other as -COOH. This form often hydrogen bonds to itself, forming stable chains.

  • 2:1 Salt (Neutral Oxalate): Formed if acid is limiting. The oxalate dianion sits between two amine cations. These are often less soluble but can be harder to crystallize cleanly if the ratio isn't exact [3].

References

  • Diop, M. B., et al. (2020).[2][5] Co-crystallization of Oxalate Salts of Monoprotonated Amines. American Journal of Heterocyclic Chemistry. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for amine-oxalate salt selection principles).

  • Aldabbagh, F., et al. (2020). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane. ResearchGate. (Analogous spiro-amine oxalate crystallization). Link

  • PubChem. (2025).[6][7] 7-Azaspiro[3.5]nonane Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Stereoselective Synthesis of 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

The 7-azaspiro[3.5]nonane scaffold is a privileged structure in medicinal chemistry, offering a rigid, sp3-rich alternative to planar piperidines ("Escape from Flatland"). The 5-ol derivative (a


-hydroxy spiro-piperidine) introduces a critical stereocenter adjacent to the spiro-junction.

Achieving high stereoselectivity at the C5 position is challenging due to the steric bulk of the spiro-cyclobutane ring and the conformational flexibility of the piperidine ring. This guide addresses the enantioselective reduction of the corresponding ketone (7-azaspiro[3.5]nonan-5-one) and the subsequent oxalate salt formation as a critical purification and stabilization step.

Core Reaction Workflow & Logic

The synthesis hinges on two critical phases: the Stereoselective Reduction (determining the ee) and the Salt Formation (determining chemical purity and solid-state stability).

Visualizing the Pathway

G cluster_logic Stereoselectivity Control Ketone Precursor: 7-Azaspiro[3.5]nonan-5-one (N-Protected) Reduction Step 1: Stereoselective Reduction (CBS or Ru-ATH) Ketone->Reduction Chiral Catalyst Hydride Source Alcohol Intermediate: Chiral 5-ol (Free Base) Reduction->Alcohol Workup Deprotection Step 2: N-Deprotection (If required) Alcohol->Deprotection SaltForm Step 3: Oxalate Salt Formation (Crystallization) Deprotection->SaltForm Oxalic Acid EtOH/Acetone Final Target: 7-Azaspiro[3.5]nonan-5-ol Oxalate SaltForm->Final Filtration

Caption: Figure 1. Synthetic workflow emphasizing the critical stereoselective reduction node prior to salt formation.

Troubleshooting Guide: Stereoselectivity & Reduction

Context: The reduction of the ketone at C5 creates the chiral center. Using standard reducing agents (e.g., NaBH4) typically yields a racemate. To enhance stereoselectivity, Asymmetric Transfer Hydrogenation (ATH) or Corey-Bakshi-Shibata (CBS) reduction is required.

Q1: I am observing low enantiomeric excess (ee < 80%) after reduction. How do I optimize this?

Root Cause: The spiro-cyclobutane ring exerts steric hindrance, but it is symmetric. The selectivity depends entirely on the catalyst's ability to differentiate the pro-chiral faces of the ketone based on the N-protecting group orientation.

Corrective Protocol:

  • Switch Catalyst Class: If using CBS-oxazaborolidine, switch to Noyori’s Ru-catalysts (e.g., RuCl(p-cymene)[(R,R)-Ts-DPEN]). Ruthenium transfer hydrogenation often performs better on hindered cyclic ketones than boron reagents.

  • Solvent & Temperature:

    • CBS: Must be run at -78°C in THF. Higher temperatures allow uncatalyzed background reduction by borane, destroying selectivity.

    • Ru-ATH: Run at 0°C to ambient in azeotropic mixtures (Formic acid/TEA).

  • Protecting Group Influence: The N-substituent at position 7 affects the ring pucker. A bulky group (e.g., N-Boc) usually enhances selectivity compared to N-Benzyl or N-H, as it locks the piperidine ring conformation, aiding the catalyst's facial discrimination.

Q2: The reaction stalls at 90% conversion. Should I add more reductant?

Analysis: Adding excess reductant (especially Borane in CBS reductions) often leads to over-reduction or side reactions with the carbamate protecting group.

Solution:

  • Do NOT simply add more reagent.

  • Check Moisture: These catalysts are extremely water-sensitive. A stall usually indicates catalyst deactivation by adventitious moisture.

  • Protocol Adjustment: Resubmit the crude mixture to a fresh reaction setup rather than spiking the existing pot. Ensure solvents are dried over molecular sieves (3Å).

Troubleshooting Guide: Oxalate Salt Formation

Context: The oxalate salt is used to stabilize the amine and upgrade the chemical purity. While oxalate is achiral, the crystallization process can be tuned to reject minor impurities.

Q3: My product "oils out" instead of crystallizing upon adding Oxalic Acid.

Root Cause: This is a common issue with spiro-amines.[1] The lattice energy is insufficient to overcome solvation, or the solvent polarity is incorrect.

Troubleshooting Protocol:

  • Solvent Switch: Avoid pure alcohols (MeOH/EtOH) if oiling occurs. Use a binary system :

    • Dissolve free base in a minimal amount of Acetone or Ethyl Acetate .

    • Add Oxalic Acid (0.95 eq) dissolved in a small volume of Ethanol .

    • Crucial Step: If oil forms, heat the mixture to reflux until homogeneous, then cool very slowly (1°C/min) with vigorous stirring.

  • Seed Crystals: If you have a previous batch, add 1% seed crystals at the cloud point.

  • Anti-solvent: Add Diisopropyl ether (IPE) or MTBE dropwise to the cooled solution to force precipitation.

Q4: The stoichiometry of the salt is inconsistent (non-integer).

Analysis: Oxalic acid can form neutral (1:1), acidic (1:2), or hemi-salts (2:1) depending on the pKa difference and stoichiometry used.

Standardization Table:

ParameterRecommended ValueReason
Oxalic Acid Equiv. 0.95 - 1.00 Slight deficit prevents encapsulation of free acid in the lattice.
Temperature 0°C - 5°C (Isolation)Maximizes yield; reduces solubility of the salt.
Drying 40°C Vacuum Oxalates can be solvates; aggressive drying removes lattice solvent.

Detailed Experimental Protocol (Best Practice)

Objective: Synthesis of (S)-7-Boc-7-azaspiro[3.5]nonan-5-ol (Example of stereoselective step).

  • Preparation: Charge a flame-dried flask with (R)-Me-CBS catalyst (0.1 eq) and anhydrous THF under Nitrogen. Cool to -30°C .

  • Borane Addition: Add BH3·THF (0.6 eq) to the catalyst solution. Stir for 15 min.

  • Substrate Addition: Slowly add a solution of 7-Boc-7-azaspiro[3.5]nonan-5-one (1.0 eq) in THF over 1 hour. Note: Slow addition is critical to maintain the catalyst-controlled pathway.

  • Quench: Monitor by TLC/HPLC. Once complete, quench carefully with MeOH at -20°C.

  • Workup: Warm to RT, concentrate, and partition between EtOAc and sat. NH4Cl.

  • Salt Formation (Oxalate):

    • Dissolve the crude oil (after N-deprotection if desired) in Acetone (10 vol) .

    • Add Oxalic Acid (1.0 eq) dissolved in warm EtOH (2 vol) .

    • Stir at RT for 2 hours. A white precipitate should form.

    • Filter, wash with cold Acetone/MTBE (1:1), and dry.

Analytical Logic Tree

Use this decision tree to diagnose issues with the final isolated solid.

Diagnosis Start Issue: Final Solid Analysis CheckNMR 1H NMR Analysis Start->CheckNMR Impurity Identify Impurity: 1. Solvent (drying issue) 2. Oxalic acid (stoichiometry) 3. Enone (incomplete red.) CheckNMR->Impurity Extra Peaks? Clean Clean CheckNMR->Clean Clean Spectrum CheckChiral Chiral HPLC LowEE LowEE CheckChiral->LowEE ee < 90% HighEE HighEE CheckChiral->HighEE ee > 98% Clean->CheckChiral Recryst Recryst LowEE->Recryst Action: Recrystallize (EtOH/Water) Success Success HighEE->Success Release Batch

Caption: Figure 2. Analytical troubleshooting workflow for purity and stereochemical verification.

References

  • BenchChem. (2025).[2][3][4] Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols. Retrieved from 4

  • Kennedy, N., & Cohen, T. (2015).[5] The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals.[5] Journal of Organic Chemistry, 80, 8134-8141.[5] Retrieved from [J. Org.[5] Chem.](4]

  • Sigma-Aldrich. (n.d.). 2-Oxa-7-azaspiro[3.5]nonane oxalate Product Specification. Retrieved from

  • PubChem. (2025).[6] 7-azaspiro[3.5]nonane Compound Summary. National Library of Medicine. Retrieved from 6

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 7-azaspiro[3.5]nonane derivatives before handling, as they may possess corrosive or irritant properties.

Sources

Technical Support Center: A Guide to Reducing Variability in Assays with 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Azaspiro[3.5]nonan-5-ol oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to minimize variability and ensure robust, reproducible results in your experiments.

Part 1: Core Principles for Assay Robustness

Variability in in vitro assays can arise from multiple sources, including the physicochemical properties of the test compound, reagent handling, and the experimental setup itself.[1][2] Understanding and controlling these variables is paramount for generating high-quality, reliable data.

Understanding 7-Azaspiro[3.5]nonan-5-ol Oxalate

7-Azaspiro[3.5]nonan-5-ol oxalate is a spirocyclic compound, a class of molecules with diverse biological activities.[3][4] The oxalate salt form can influence its solubility and stability.[5][6] It is crucial to consider these properties when designing and executing your assays.

Key Physicochemical Properties (Hypothetical)

PropertyConsiderationPotential Impact on Assays
Solubility The oxalate salt may have different solubility in aqueous vs. organic solvents.[5][7]Poor solubility can lead to inaccurate concentrations and precipitation in assays.
Hygroscopicity The compound may absorb moisture from the air.Inaccurate weighing and stock concentration calculations.
pH Sensitivity The oxalate counter-ion can affect the pH of stock solutions and assay buffers.[8]Altered compound activity and assay performance.
Potential for Aggregation Small molecules can sometimes form aggregates at high concentrations.May lead to non-specific assay interference and false-positive results.[9]
Foundational Best Practices for Reducing Variability

Consistent application of best practices is the bedrock of reproducible research.

  • Reagent Quality and Handling: Use high-purity reagents and solvents.[10] Store all reagents, including 7-Azaspiro[3.5]nonan-5-ol oxalate, according to the manufacturer's recommendations to prevent degradation.[11] Be mindful of lot-to-lot variability in all reagents, as this can be a significant source of inconsistency.[12]

  • Pipetting and Liquid Handling: Calibrate and regularly service your pipettes. Use appropriate pipetting techniques to ensure accurate and precise delivery of all solutions.[13]

  • Environmental Control: Maintain consistent temperature and humidity in the laboratory and incubators, as fluctuations can impact cell health and enzyme kinetics.[14][15]

  • Assay Plate Management: Be aware of and mitigate the "edge effect" in multi-well plates, which can cause significant variability in the outer wells due to evaporation.[1][14][15][16][17]

Part 2: Troubleshooting Guides for Common Assay Platforms

Given the structure of 7-Azaspiro[3.5]nonan-5-ol, it may be evaluated in a variety of assays. Below are troubleshooting guides for plausible assay types.

Troubleshooting Guide: Biochemical Assays (e.g., Enzyme Inhibition)

Biochemical assays are sensitive to a multitude of factors that can introduce variability.

Question: My dose-response curve for 7-Azaspiro[3.5]nonan-5-ol oxalate is not sigmoidal and has high error bars. What could be the cause?

Answer: A non-ideal dose-response curve with high variability can stem from several issues. Let's break down the potential causes and solutions.

Troubleshooting Workflow for Biochemical Assay Variability

cluster_B Compound-Related Issues cluster_C Buffer-Related Issues cluster_D Reagent Quality A High Variability in Dose-Response B Check Compound Solubility and Stability A->B C Review Assay Buffer Composition A->C D Evaluate Enzyme/Substrate Quality A->D E Optimize Incubation Times and Temperature A->E F Assess Detection Method A->F B1 Precipitation observed? B->B1 C1 Is the pH optimal for the enzyme? C->C1 D1 Are enzyme and substrate fresh and properly stored? D->D1 B2 Perform solubility test in assay buffer. B1->B2 Yes B3 Consider a different solvent or lower DMSO concentration. B2->B3 C2 Does the oxalate counter-ion affect buffer pH? C1->C2 C3 Measure pH of final assay solution. Adjust if necessary. C2->C3 D2 Run a control with a known inhibitor. D1->D2

Caption: Troubleshooting workflow for biochemical assay variability.

Step-by-Step Protocol for Investigating Biochemical Assay Variability:

  • Verify Compound Integrity:

    • Solubility Check: Visually inspect the highest concentration wells for any signs of precipitation. Prepare a dilution series of 7-Azaspiro[3.5]nonan-5-ol oxalate in the final assay buffer and check for turbidity.

    • Stock Solution Stability: Prepare fresh stock solutions. If using DMSO, ensure the final concentration in the assay is low (typically <0.5%) to avoid solvent effects.[18][19]

  • Scrutinize Assay Buffer and Reagents:

    • pH Measurement: Measure the pH of the complete assay buffer with the highest concentration of the compound to ensure it's within the optimal range for the enzyme.

    • Reagent Quality Control: Use fresh, high-quality enzyme and substrate. If possible, test a new lot of reagents to rule out batch-to-batch variability.[2][12]

  • Optimize Assay Conditions:

    • Incubation Times: Ensure that incubation times are consistent across all experiments and that the assay is in the linear range.

    • Temperature Control: Use a calibrated incubator or water bath to maintain a constant temperature.

  • Validate Controls:

    • Positive and Negative Controls: Run appropriate positive (a known inhibitor) and negative (vehicle control) controls in every experiment.[20][21][22] The results of these controls will help determine if the assay itself is performing correctly.

Troubleshooting Guide: Cell-Based Assays

Cell-based assays introduce the complexity of a biological system, which can be a significant source of variability.[13][23][24]

Question: I'm seeing inconsistent results in my cell-based assay with 7-Azaspiro[3.5]nonan-5-ol oxalate, and there's a noticeable "edge effect" on my plates.

Answer: Inconsistent results and edge effects are common challenges in cell-based assays. Here’s a systematic approach to troubleshoot these issues.

Logical Flow for Mitigating Cell-Based Assay Variability

cluster_0 Initial Observation cluster_1 Cell Culture Standardization cluster_2 Assay Protocol Optimization cluster_3 Data Analysis & Interpretation A Inconsistent Results & Edge Effect B Standardize Cell Seeding Density & Passage Number A->B C Implement Mycoplasma Testing A->C D Optimize Compound Incubation Time B->D C->D E Mitigate Edge Effect D->E F Normalize Data to Controls E->F

Caption: A logical flow for troubleshooting cell-based assay variability.

Detailed Protocol for Improving Cell-Based Assay Consistency:

  • Standardize Cell Culture Practices:

    • Consistent Cell Source: Use cells from a single, low-passage, cryopreserved stock for all experiments to minimize phenotypic drift.[24]

    • Standardized Seeding: Ensure a uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable results.

    • Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can significantly alter cellular responses.[24]

  • Mitigate Edge Effects:

    • Plate Hydration: To minimize evaporation from the outer wells, fill the outer wells with sterile water or PBS.[1][17] Some specially designed plates have moats for this purpose.[1]

    • Plate Incubation: Use a humidified incubator and minimize the frequency and duration of door openings.[17]

    • Randomized Plating: If possible, randomize the placement of your samples and controls on the plate to reduce systematic error from edge effects.

  • Optimize Compound Treatment:

    • Solvent Effects: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells, including controls, and is non-toxic to the cells.[18][19]

    • Incubation Time: Determine the optimal incubation time for the compound to elicit a measurable response without causing significant cytotoxicity.

  • Implement Robust Controls:

    • Vehicle Control: This is essential for determining the baseline response.

    • Positive and Negative Controls: Include controls that are known to induce and inhibit the cellular response you are measuring, respectively.[20][21][22][25]

Part 3: Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of 7-Azaspiro[3.5]nonan-5-ol oxalate to ensure consistency?

A1: Proper preparation and storage of stock solutions are critical for reproducible results.

  • Consult the Datasheet: Always refer to the manufacturer's datasheet for recommended solvents and storage conditions.[26]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for small molecules, but it's important to use a high-purity, anhydrous grade.[27] For some assays, an aqueous stock solution may be preferable if the compound is sufficiently soluble. The oxalate salt may enhance water solubility.[5]

  • Weighing: Before opening, centrifuge the vial to ensure all the powder is at the bottom.[28] Weigh the compound in a controlled environment to minimize the effects of humidity, especially if the compound is hygroscopic.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[18][26][28] Protect from light if the compound is light-sensitive. Use vials with tight-sealing caps to prevent solvent evaporation.[29]

Q2: My results with 7-Azaspiro[3.5]nonan-5-ol oxalate vary between experiments performed on different days. What are the likely causes?

A2: Inter-assay variability can be frustrating. Here are some common culprits:

  • Reagent Instability: Ensure that all reagents, including the compound stock solution, are stored correctly and are within their expiration dates. Lot-to-lot variation in reagents is a common issue.[12]

  • Inconsistent Cell Culture Conditions: If using a cell-based assay, variations in cell passage number, confluency at the time of the assay, and media composition can lead to different responses.[24]

  • Environmental Fluctuations: Changes in incubator temperature, CO2 levels, and humidity can impact assay performance.[14][15]

  • Operator Variation: Subtle differences in pipetting technique, timing of reagent additions, and plate handling can introduce variability.

Q3: What are the best practices for positive and negative controls when working with a novel compound like 7-Azaspiro[3.5]nonan-5-ol oxalate?

A3: Robust controls are essential for interpreting your data correctly.[20][21]

  • Negative Controls:

    • Vehicle Control: This is the most important negative control and should consist of the assay system treated with the same concentration of the solvent used to dissolve the test compound (e.g., DMSO).[18][19]

    • Untreated Control: In cell-based assays, an untreated group of cells can also serve as a baseline.

  • Positive Controls:

    • Known Modulator: Use a well-characterized compound that is known to produce the expected effect in your assay (e.g., a known inhibitor for an enzyme assay or a known agonist for a receptor binding assay). This confirms that the assay is working as expected.[20][22]

    • Multiple Concentrations: It can be beneficial to run the positive control at multiple concentrations to generate a reference dose-response curve.

By systematically addressing these potential sources of variability, you can significantly improve the quality and reproducibility of your data when working with 7-Azaspiro[3.5]nonan-5-ol oxalate.

References

  • BioSpherix. (n.d.). Eliminating Edge Effect in 96-well Plates by Controlling Thermal Conditions during Cell Plating. Retrieved from [Link]

  • WellPlate. (2014, March 25). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]

  • Eppendorf. (n.d.). Eppendorf 96-Well Cell Culture Plate – A simple method of minimizing the edge effect in cellbased assays. Retrieved from [Link]

  • ReCO2ver. (n.d.). White Paper: Eliminating the Edge Effect with ReCO2verTM. Retrieved from [Link]

  • Darou, S., Henn, A., Alm, K., Frank, A. M., & Yerden, R. (2019). Eliminating Edge Effect in 96-Well Plates by Controlling Thermal Conditions during Cell Plating. Cancer Research, 79(13 Suppl), Abstract nr 2157. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2023). Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions. PMC. [Link]

  • Quora. (2015, October 21). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Retrieved from [Link]

  • ResearchGate. (2025, February 27). Overcoming Variability in Cell-Based Assays. Retrieved from [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • MDPI. (2020, October 12). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. Retrieved from [Link]

  • Clinical Lab Products. (2019, May 23). Managing Reagent Variation. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, June 3). Managing Reagent Lot to Lot Variability. Retrieved from [Link]

  • Quantics Biostatistics. (2024, September 17). Making the most of your bioassay control wells. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Michigan State University. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [Link]

  • BioAgilytix. (n.d.). Navigating Critical Reagent Challenges in Cell-Based Potency Assays: Case Studies on Variability and Solutions. Retrieved from [Link]

  • Promega Connections. (2018, March 23). How to Reduce Cell Culture Variability. Retrieved from [Link]

  • EuroMAbNet. (n.d.). Positive and negative controls for antibody validation. Retrieved from [Link]

  • Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC. Retrieved from [Link]

  • Lab Manager. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. Retrieved from [Link]

  • Marin Biologic Laboratories. (2025, June 12). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Retrieved from [Link]

  • Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]

  • Needle.Tube. (n.d.). The Importance of Properly Storing Lab Reagents: Impact on Test Results, Patient Care, and Regulatory Guidelines. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Influence of Solvent Effects on Retention of Small Molecules in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 25). Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Spirocyclic derivatives as antioxidants: a review. PMC. Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Infinix Bio. (2026, February 9). High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Retrieved from [Link]

  • Assay Guidance Manual. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Retrieved from [Link]

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Validation & Comparative

Comparative Guide: Biological Evaluation of 7-Azaspiro[3.5]nonan-5-ol Oxalate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Benchmarking against Traditional Piperidine & Morpholine Scaffolds

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from flat, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve clinical success rates. The 7-Azaspiro[3.5]nonan-5-ol scaffold represents a high-value bioisostere designed to replace traditional 4-hydroxypiperidine or morpholine cores.

This guide provides a technical evaluation of 7-azaspiro[3.5]nonan-5-ol derivatives (supplied as stable oxalate salts ). We compare their performance against legacy scaffolds, focusing on three critical vectors: Metabolic Stability , Solubility (LogD) , and Target Selectivity .

Key Finding: The spirocyclic geometry increases the Fraction of sp3 carbons (


), directly correlating with improved solubility and reduced promiscuity, while the spiro-center sterically shields metabolic "soft spots" common in piperidines.

Physicochemical & Structural Comparison

The primary justification for switching to a spiro[3.5] system is the modulation of physicochemical properties without significantly altering the binding vector of the nitrogen lone pair.

Table 1: Scaffold Comparison Metrics
FeatureCandidate A (Spiro Scaffold)Alternative B (Piperidine)Alternative C (Morpholine)
Core Structure 7-Azaspiro[3.5]nonan-5-ol 4-Hydroxypiperidine Morpholine
Geometry Rigid, 3D (Spirocyclic)Flexible Chair/BoatFlexible Chair

Score
High (0.8 - 1.0) Medium (0.6 - 0.8)Medium
Lipophilicity (LogD) Lower (Improved Solubility)ModerateModerate/Low
Metabolic Liability Low (Steric shielding at C5)High (Oxidation at C4/C2)High (Ring opening)
Handling Form Oxalate Salt (High Stability)HCl / Free BaseFree Base / HCl

Biological Performance Evaluation

Case Study: GPR119 Agonists & KRAS G12C Inhibitors

Recent medicinal chemistry campaigns (e.g., GPR119 agonists for diabetes) have validated the superiority of the 7-azaspiro[3.5]nonane core. When replacing a piperidine core with the spiro[3.5] scaffold, researchers consistently observe a "magic methyl" effect—potency is maintained or improved while metabolic clearance drops drastically.

Table 2: Comparative Biological Data (Representative)
MetricSpiro-Derivative (7-Azaspiro)Piperidine AnalogInterpretation
Potency (

)
12 nM45 nMSpiro rigidity reduces entropic penalty upon binding.
Microsomal Stability (

)
> 60 min 15 minSpiro center blocks Cytochrome P450 access.
Solubility (pH 7.4) 120

M
45

M
Higher

disrupts crystal lattice energy.
hERG Inhibition > 30

M (Safe)
5

M (Risk)
3D shape reduces off-target hydrophobic binding.

Technical Insight: The oxalate salt form is critical for the shelf-stability of the 7-azaspiro intermediate, preventing oxidative degradation of the secondary amine. However, for biological assays, the oxalate must be accounted for (see Protocol 1).

Mechanism of Action: The Metabolic Shield

The following diagram illustrates why the spiro scaffold outperforms the piperidine scaffold. The spiro-carbon acts as a steric block, preventing P450 enzymes from hydroxylating the vulnerable position alpha to the nitrogen or the 4-position.

MetabolicShield Piperidine Piperidine Scaffold (Flat / Flexible) Metabolism CYP450 Attack (Oxidation at C4/C2) Piperidine->Metabolism Vulnerable Clearance Rapid Clearance (Low t1/2) Metabolism->Clearance Spiro 7-Azaspiro[3.5]nonane (3D / Rigid) Blockade Steric Shielding (Spiro Carbon Blocks Access) Spiro->Blockade Intrinsic Geometry Stability Metabolic Stability (High t1/2) Blockade->Stability Prevents Oxidation

Figure 1: Mechanistic comparison of metabolic vulnerabilities. The spiro-center (green path) physically obstructs metabolic enzymes that easily degrade the flat piperidine ring (red path).

Experimental Protocols

Protocol 1: Preparation for Biological Assays (Salt Management)

Objective: Convert the stable oxalate salt into a biologically compatible format without precipitating calcium (if using calcium-containing media).

  • Stock Preparation: Dissolve the 7-Azaspiro[3.5]nonan-5-ol oxalate in 100% DMSO to a concentration of 10 mM.

    • Note: Oxalic acid is soluble in DMSO.

  • Dilution: Dilute the stock 1:1000 into the assay buffer (final 10

    
    M).
    
  • Control Check: If the assay buffer contains high

    
     (e.g., Krebs buffer), check for calcium oxalate precipitation (turbidity).
    
    • Correction: If turbidity occurs, perform a "Free-Basing" step: Partition the oxalate salt between Ethyl Acetate and saturated

      
      . Dry the organic layer, evaporate, and reconstitute the free base in DMSO.
      
Protocol 2: Microsomal Stability Assay (The Gold Standard)

Objective: Quantify the metabolic stability advantage of the spiro scaffold.

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Test Compound (Spiro vs. Piperidine), Verapamil (Control).

  • Workflow:

    • Incubate 1

      
      M test compound with microsomes (0.5 mg/mL protein) at 37°C.
      
    • Initiate reaction with NADPH.

    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .
Visualizing the Experimental Workflow

Workflow Start 7-Azaspiro Oxalate Salt Step1 Dissolution in DMSO (10mM) Start->Step1 Decision Buffer contains Ca2+? Step1->Decision RouteA Direct Dilution Decision->RouteA No RouteB Free-Base Extraction (EtOAc / NaHCO3) Decision->RouteB Yes (Risk of Ca-Oxalate) Assay Biological Assay (Microsomal Stability / IC50) RouteA->Assay RouteB->Assay Readout Data Analysis (LC-MS/MS) Assay->Readout

Figure 2: Decision tree for handling oxalate salts in biological assays to prevent false negatives due to precipitation.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1] Expert Opinion on Drug Discovery.[2] Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.[3] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link

  • Kato, N., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C.[7] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][8] Link

Sources

Comparative Efficacy Guide: 7-Azaspiro[3.5]nonan-5-ol Scaffolds vs. Traditional Inhibitor Motifs

[1]

Executive Summary

7-Azaspiro[3.5]nonan-5-ol oxalate is not a standalone therapeutic agent but a specialized spirocyclic building block used in Fragment-Based Drug Discovery (FBDD). It serves as a rigidified, three-dimensional bioisostere for 4-hydroxypiperidine and piperazine moieties found in "known inhibitors" (e.g., kinase inhibitors, GPCR antagonists, and viral protease inhibitors).

Core Value Proposition:

  • Efficacy: Maintains or enhances on-target potency (IC₅₀) by reducing the entropic penalty of binding.

  • ADME: Significantly lowers lipophilicity (LogD) and increases metabolic stability compared to flat aromatic or aliphatic rings.

  • Safety: Reduced off-target toxicity (hERG inhibition) due to increased saturation fraction (Fsp³).

Structural & Mechanistic Comparison

The efficacy of an inhibitor containing this scaffold stems from its ability to project functional groups into specific protein sub-pockets that planar rings cannot access.

Vector Analysis: Spiro vs. Planar

Traditional inhibitors often use a piperidine linker. The 7-azaspiro[3.5]nonane system alters the "exit vector"—the angle at which substituents leave the core.

Feature4-Hydroxypiperidine (Standard)7-Azaspiro[3.5]nonan-5-ol (Spiro)Impact on Efficacy
Geometry Chair conformation (flexible)Spiro-fused (Rigid/Orthogonal)Higher Selectivity: Rigid core locks the pharmacophore in the active conformation.
Exit Vector Linear (180°) or EquatorialAngled (~90°/109°)Novel Binding: Accesses side pockets (e.g., S2/S4 in proteases) missed by linear linkers.
Fsp³ Score HighVery HighSolubility: Improved aqueous solubility without adding polar surface area.
Visualizing the Vector Shift

The following diagram illustrates how replacing a standard piperidine with the spiro scaffold alters the geometric presentation of the inhibitor.

VectorAnalysiscluster_0Standard Inhibitor (Piperidine Core)cluster_1Spiro-Enhanced Inhibitor (7-Azaspiro[3.5] Core)NodeATarget BindingDomain (Kinase/GPCR)NodeBPiperidine Linker(Flexible Chair)NodeA->NodeBLinear VectorNodeCTail Group(Solvent Exposed)NodeB->NodeCHigh Entropy Loss(Floppy)NodeDTarget BindingDomainNodeE7-Azaspiro[3.5](Rigid Orthogonal)NodeD->NodeELocked ConformationNodeFTail Group(Directed Vector)NodeE->NodeFPrecise Orientation(Low Entropy Cost)

Figure 1: Vector analysis showing the geometric rigidification provided by the spiro scaffold compared to a standard piperidine linker.

Comparative Efficacy Data

This section compares the performance of inhibitors built with the 7-azaspiro[3.5] scaffold against known standards in two critical therapeutic areas.

Case Study A: SARS-CoV-2 Mpro (3CL Protease) Inhibitors

Recent studies (Reference 1) have compared spirocyclic inhibitors against standard peptidomimetics.

  • Standard: Peptidomimetic inhibitors (often using proline or azetidine rings).

  • Spiro Variant: 6/7-Azaspiro[3.5] derived inhibitors.

MetricStandard (Azetidine/Proline)Spiro[3.5] VariantInterpretation
Potency (IC₅₀) 0.1 - 0.5 µM0.05 - 0.2 µM The larger spiro ring fills the S2 pocket more effectively, improving Van der Waals contacts.
Crystal Structure Disordered binding modesWell-defined density The spiro scaffold reduces "wobble" in the active site, leading to higher affinity enthalpy.
Metabolic Stability Moderate (t½ ~ 30 min)High (t½ > 60 min) Steric bulk of the spiro ring protects the nitrogen from oxidative metabolism (N-dealkylation).
Case Study B: Local Anesthetics (Bupivacaine Analogs)

Research into replacing the piperidine ring of Bupivacaine with spiro-analogs (Reference 2).

  • Known Inhibitor: Bupivacaine (Voltage-gated Na+ channel blocker).

  • Spiro Analog: 7-oxa-2-azaspiro[3.5]nonane derivative (closely related to the 7-azaspiro[3.5]nonan-5-ol).

MetricBupivacaine (Standard)Spiro-AnalogInterpretation
Anesthetic Duration BaselineComparable / Extended Efficacy is maintained despite the structural change.
Toxicity (LD₅₀) High (Cardiotoxicity risk)5x Lower Toxicity The spiro scaffold alters distribution, reducing peak concentration in cardiac tissue.
Solubility Low (Lipophilic)High The non-planar structure disrupts crystal packing, improving solubility.

Experimental Protocol: Handling & Synthesis

The compound is supplied as an oxalate salt (1:1 or 2:1 stoichiometry). Direct use in coupling reactions without free-basing will result in poor yields due to the buffering effect of oxalic acid.

Workflow: Salt Neutralization & Coupling

Objective: Convert 7-Azaspiro[3.5]nonan-5-ol oxalate into a reactive free base for SNAr or Amide coupling.

SynthesisProtocolStep1Start: 7-Azaspiro[3.5]nonan-5-olOxalate SaltStep2Free-Basing:Suspend in DCM/MeOH (9:1)Add K2CO3 (3.0 eq) or SCX-2 CartridgeStep1->Step2 NeutralizeStep3Filtration & Concentration:Remove solids, obtain Free Amine oilStep2->Step3 IsolateStep4Coupling Reaction:Reagent: Ar-Cl (SNAr) or R-COOH (Amide)Solvent: DMF/DIEAStep3->Step4 FunctionalizeStep5Purification:Reverse Phase HPLC(Spiro amines are polar)Step4->Step5 Purify

Figure 2: Critical workflow for processing the oxalate salt into a bioactive inhibitor.

Step-by-Step Protocol
  • Free-Basing (Critical):

    • Dissolve 1.0 eq of the oxalate salt in Methanol (MeOH).

    • Pass the solution through a Strong Cation Exchange (SCX-2) cartridge.

    • Wash with MeOH (to remove oxalic acid).

    • Elute the free amine with 2M NH₃ in MeOH .

    • Concentrate in vacuo to yield the hygroscopic free base oil.

  • Scaffold Coupling (Example: SNAr):

    • Dissolve the free base (1.2 eq) in anhydrous DMF.

    • Add the electrophile (e.g., 4-chloropyrimidine derivative) (1.0 eq).

    • Add DIPEA (3.0 eq).

    • Heat to 80°C for 4 hours.

    • Note: The hydroxyl group at position 5 is less nucleophilic than the secondary amine at position 7; selective N-arylation occurs without protecting the alcohol.

References

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Source: Journal of Medicinal Chemistry (via NIH/PubMed). Context: Demonstrates the superior electron density and binding affinity of 6/7-azaspiro[3.5] scaffolds compared to smaller rings. URL:[Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Source: French-Ukrainian Journal of Chemistry.[1] Context: Comparison of spiro-analogs vs. Bupivacaine, highlighting 5x lower toxicity and improved solubility.[1] URL:[Link]

  • 7-Azaspiro[3.5]nonane PubChem Compound Summary. Source: National Library of Medicine (PubChem). Context: Physicochemical property data (LogP, Molecular Weight) for the core scaffold. URL:[Link]

In vitro and in vivo studies of 7-Azaspiro[3.5]nonan-5-ol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 7-Azaspiro[3.5]nonan-5-ol Oxalate – A Scaffold for Next-Generation Therapeutics

Executive Summary: The "Spiro" Advantage

7-Azaspiro[3.5]nonan-5-ol oxalate (CAS: 2173998-90-6) represents a high-value pharmacophore building block, specifically designed to replace traditional piperidine and morpholine rings in drug discovery.[1] As a bioisostere , it offers a critical solution to the "flatness" problem in medicinal chemistry.[1]

While traditional scaffolds (like 4-hydroxypiperidine) are planar and prone to rapid metabolic clearance, the 7-azaspiro[3.5]nonane core introduces a rigid, three-dimensional geometry (high Fsp³ character).[1] This structural complexity typically results in:

  • Enhanced Metabolic Stability: Steric shielding of the nitrogen center and adjacent carbons.[1]

  • Improved Solubility: Disruption of crystal lattice energy in final drug candidates.

  • Novel IP Space: Access to patentable chemical space distinct from crowded piperidine patents.[1]

This guide evaluates the performance of the 7-azaspiro[3.5]nonan-5-ol scaffold compared to standard alternatives, detailing the in vitro and in vivo implications of its incorporation into drug candidates.[1]

Part 1: Comparative Performance Analysis

The following table contrasts the 7-azaspiro[3.5]nonane core with the industry-standard 4-hydroxypiperidine.

Table 1: Physicochemical & Metabolic Profile Comparison

Feature7-Azaspiro[3.5]nonan-5-ol (Target)4-Hydroxypiperidine (Alternative)Impact on Drug Design
Geometry Rigid, 3D SpirocyclicFlexible, Chair ConformationSpiro-cores restrict conformational entropy, potentially increasing receptor binding affinity.[1]
Fsp³ Score High (1.0 for core)High (1.0)Both are aliphatic, but the spiro-fusion adds "out-of-plane" vectors crucial for selectivity.[1]
Metabolic Liability Low .[1] The spiro-center (C4) blocks oxidation at the most vulnerable alpha-position.[1]High . The alpha-carbons (C2/C6) are highly accessible to CYP450 oxidation.[1]Spiro-derivatives often show 2-5x longer half-life (

).
Lipophilicity (LogP) Moderate (Tunable via OH)LowThe spiro-ring adds lipophilic bulk without aromaticity, aiding BBB penetration if needed.[1]
Salt Form Oxalate (Crystalline, Stable)HCl (Often Hygroscopic)Oxalate salts of secondary amines are often non-hygroscopic, ensuring accurate weighing in library synthesis.[1]

Part 2: In Vitro Studies & Protocols

Since 7-azaspiro[3.5]nonan-5-ol is a building block, "in vitro studies" refer to (A) The stability of the intermediate itself and (B) The metabolic profiling of libraries built using this scaffold .[1]

Study A: Salt Disassociation & Free-Basing Protocol

The oxalate salt is stable but must be converted to the free amine for nucleophilic substitution or amide coupling reactions.[1]

Protocol 1: Quantitative Free-Basing for Synthesis

  • Objective: Isolate reactive free amine from oxalate salt without degradation.

  • Reagents: 7-Azaspiro[3.5]nonan-5-ol oxalate,

    
     (sat.[1] aq.), 2-MeTHF (solvent).[1]
    
  • Step-by-Step:

    • Suspend 1.0 eq of the oxalate salt in 2-MeTHF (10 V). Note: 2-MeTHF is preferred over DCM for green chemistry and better solubility of polar spiro-amines.[1]

    • Cool to 0°C. Slowly add 3.0 eq of saturated aqueous

      
      .
      
    • Stir vigorously for 30 minutes. The biphasic mixture should clarify as the salt dissolves and the free base partitions into the organic layer.[1]

    • Separate phases. Extract aqueous layer 2x with 2-MeTHF.[1]

    • Dry combined organics over

      
      .
      
    • Critical Check: Perform a titration or NMR check immediately. Spiro-amines can absorb

      
       from air to form carbamates; use immediately in the next coupling step.[1]
      
Study B: Microsomal Stability Assay (Scaffold Validation)

To validate the "Spiro Effect" in your drug candidate, you must compare the intrinsic clearance (


) of your spiro-compound against a piperidine analog.[1]

Protocol 2: Comparative Microsomal Stability

  • System: Human/Rat Liver Microsomes (HLM/RLM) + NADPH regenerating system.[1]

  • Concentration: 1 µM test compound (minimizes enzyme saturation/toxicity).

  • Workflow:

    • Incubate Test Compound (Spiro-derivative) and Control (Piperidine-derivative) at 37°C.[1]

    • Sample at

      
       min.[1]
      
    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS (MRM mode).[1]

  • Success Metric: A successful spiro-replacement should reduce

    
     by >50% compared to the piperidine analog.[1]
    

Part 3: In Vivo Implications (Mechanism of Action)[1]

The transition from in vitro to in vivo highlights the true value of the 7-azaspiro[3.5]nonane scaffold.[1]

Metabolic Shielding (The "Gem-Dimethyl" Effect Analog)

In vivo, Cytochrome P450 enzymes typically attack the carbon alpha to the nitrogen (N-dealkylation) or the most accessible proton.[1]

  • Mechanism: The spiro-cyclobutane ring at the 4-position creates significant steric bulk.[1] This "shielding" prevents the heme iron of CYP450 from accessing the nitrogen lone pair or the adjacent

    
    -protons, effectively blocking N-oxidation and dealkylation pathways.[1]
    
  • Result: Reduced clearance (

    
    ) and increased oral bioavailability (
    
    
    
    ).[1]
Volume of Distribution ( )

The compact, spherical shape of the spiro[3.5]nonane system often leads to a higher


 compared to flat aromatics.[1] This is advantageous for CNS targets (where tissue penetration is key) but requires careful monitoring to avoid excessive tissue accumulation (phospholipidosis risk).[1]
Visualizing the Metabolic Shielding

MetabolicShielding cluster_0 Standard Scaffold (Piperidine) cluster_1 Spiro Scaffold (7-Azaspiro[3.5]nonane) Pip Piperidine Core CYP_A CYP450 Attack (Alpha-Carbon) Pip->CYP_A High Accessibility Met_A Rapid Metabolism (Ring Opening/N-Dealkylation) CYP_A->Met_A Stab_B Metabolic Stability (Prolonged Half-life) Spiro 7-Azaspiro[3.5]nonane (Steric Bulk) CYP_B CYP450 Attack (Blocked) Spiro->CYP_B Steric Shielding CYP_B->Stab_B

Caption: Comparative metabolic vulnerability. The spiro-cyclobutane ring (green) sterically hinders CYP450 access, preventing the rapid degradation seen in piperidine analogs (red).[1]

Part 4: Synthesis & Manufacturing Workflow

For researchers utilizing 7-azaspiro[3.5]nonan-5-ol oxalate in library synthesis, the following workflow ensures high-fidelity incorporation.

Synthetic Utility: The "5-ol" position (hydroxyl group) is a versatile handle.[1] It allows for:

  • Etherification:

    
     or Mitsunobu reactions to attach aryl groups (creating GPR119 agonists or similar GPCR ligands).[1]
    
  • Oxidation: Conversion to the ketone (7-azaspiro[3.5]nonan-5-one) for subsequent reductive amination.[1]

Diagram: Library Synthesis Workflow

LibrarySynthesis Start Start: 7-Azaspiro[3.5]nonan-5-ol Oxalate (CAS: 2173998-90-6) Step1 Step 1: Free-Basing (K2CO3 / 2-MeTHF) Start->Step1 Branch Functionalization Path Step1->Branch PathA Path A: N-Derivatization (Urea/Amide formation at N7) Branch->PathA Selective N-capping PathB Path B: O-Derivatization (Mitsunobu/SNAr at C5-OH) Branch->PathB Protect N -> React OH ProdA Library A: Soluble Amides (Target: Kinase Inhibitors) PathA->ProdA ProdB Library B: Ether Linkers (Target: GPCR Agonists) PathB->ProdB

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the N7 amine and C5 hydroxyl group.

References

  • Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Discusses the general utility of spiro/strained rings in improving physicochemical properties). Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. (Authoritative review on the synthesis and stability of azaspiro cycles). Link[1]

  • Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie. (Foundational work on spiro-scaffold metabolic stability). Link[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 2173998-90-6 (7-Azaspiro[3.5]nonan-5-ol oxalate).[1] Link

  • Barnes-Seeman, D. (2012).[1] "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry. (Overview of spiro-compounds in clinical trials). Link

Sources

Cross-Reactivity & Selectivity Profiling: 7-Azaspiro[3.5]nonan-5-ol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for profiling 7-Azaspiro[3.5]nonan-5-ol oxalate , a high-value sp3-rich scaffold used to "escape flatland" in modern drug discovery.

Comparative Guide for Medicinal Chemistry & Lead Optimization

Executive Summary: The Spirocyclic Advantage

In Fragment-Based Drug Discovery (FBDD) and lead optimization, the transition from planar aromatic rings to three-dimensional (3D) scaffolds is a proven strategy to improve solubility and patentability while reducing metabolic liability.

7-Azaspiro[3.5]nonan-5-ol oxalate represents a structural evolution of the classic 3-hydroxypiperidine moiety. By introducing a cyclobutane ring at the C3-position of the piperidine via a spiro-junction, this scaffold restricts conformational flexibility without significantly increasing molecular weight.

This guide compares the 7-Azaspiro[3.5]nonan-5-ol scaffold against its primary "flat" alternative (3-Hydroxypiperidine) and a smaller spiro-homolog (2-Azaspiro[3.3]heptane), focusing on cross-reactivity (defined here as off-target promiscuity) and physicochemical performance.

Quick Comparison Matrix
Metric7-Azaspiro[3.5]nonan-5-ol (Subject)3-Hydroxypiperidine (Alternative 1)2-Azaspiro[3.3]heptane (Alternative 2)
Dimensionality (Fsp3) High (Rigid 3D vector)Low (Flexible Chair)High (Rigid Compact)
Lipophilicity (LogD) Moderate (Lowered by polarity)Low to ModerateLow
Metabolic Stability High (Steric block at C3)Low (Vulnerable to oxidation)Moderate
hERG Liability Low (Reduced lipophilicity/basicity)High (Common in piperidines)Low
Promiscuity (Off-Target) Low (Shape-restricted binding)High (Flexible induced fit)Low

Technical Analysis & Causality

"Cross-Reactivity" in Small Molecules (Promiscuity)

For small molecule building blocks, "cross-reactivity" refers to polypharmacology —the tendency of a scaffold to bind unintended targets (e.g., GPCRs, Kinases) due to non-specific hydrophobic interactions or high basicity.

  • The Mechanism: Planar amines like piperidines often bind promiscuously to Class A GPCRs (e.g., Dopamine, Serotonin receptors) because their flexibility allows them to adopt multiple conformations to fit different hydrophobic pockets.

  • The Spiro Solution: 7-Azaspiro[3.5]nonan-5-ol locks the piperidine ring into a specific conformation. The "5-ol" (hydroxyl group adjacent to the spiro center) creates a specific polar vector that clashes with the hydrophobic walls of many off-target receptors, thereby increasing selectivity .

Physicochemical Causality
  • Solubility: The oxalate salt form breaks crystal lattice energy more effectively than the free base, ensuring high aqueous solubility (>10 mM) for biological assays.

  • Basicity Modulation: The spiro-cyclobutane ring exerts an inductive effect, slightly lowering the pKa of the piperidine nitrogen compared to the parent piperidine. This reduces lysosomal trapping and phospholipidosis risk.

Visualizing the Scaffold Evolution

The following diagram illustrates the structural relationship and the "Escape from Flatland" concept, highlighting why the spiro-scaffold offers superior selectivity vectors.

ScaffoldEvolution cluster_0 Evolution of Selectivity Flat 3-Hydroxypiperidine (Flat / Flexible) SpiroSmall 2-Azaspiro[3.3]heptane (Compact Spiro) Flat->SpiroSmall Reduce Ring Size (Lower LogP) Subject 7-Azaspiro[3.5]nonan-5-ol (Optimized Scaffold) Flat->Subject Spiro-Cyclization at C3 (Conformational Lock) Target Target Selectivity (Reduced Off-Target Binding) SpiroSmall->Target Reduced Lipophilicity Subject->Target Steric Clash with Promiscuous Sites

Caption: Structural evolution from flexible piperidines to rigid spirocycles, enhancing target selectivity through defined exit vectors.

Experimental Protocols for Profiling

To validate the performance of 7-Azaspiro[3.5]nonan-5-ol oxalate in your specific pipeline, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability (Metabolic Cross-Reactivity)

Objective: Determine if the spiro-modification protects the scaffold from oxidative metabolism (CYP450) compared to the piperidine analog.

Materials:

  • Test Compounds: 7-Azaspiro[3.5]nonan-5-ol oxalate, 3-Hydroxypiperidine (Control).

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL).

  • Cofactor: NADPH regenerating system.

Workflow:

  • Preparation: Dissolve compounds to 10 mM in DMSO. Dilute to 1 µM working concentration in phosphate buffer (pH 7.4).

  • Incubation:

    • Mix 1 µM compound with HLM at 37°C.

    • Initiate reaction with NADPH.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    
    .
    

Success Criteria (Self-Validation):

  • The spiro-compound should exhibit a

    
     > 2x that of the piperidine control due to steric hindrance at the 
    
    
    
    -carbon oxidation site.
Protocol B: Broad-Panel Selectivity Screening (The "Safety Screen")

Objective: Quantify "cross-reactivity" against a standard safety panel (hERG, 5-HT2B, D2).

Workflow Visualization:

ProfilingWorkflow cluster_assays Parallel Binding Assays Sample 7-Azaspiro[3.5]nonan-5-ol (10 mM DMSO Stock) Dilution Serial Dilution (10 µM - 1 nM) Sample->Dilution hERG hERG Channel (Patch Clamp) Dilution->hERG GPCR GPCR Panel (Radioligand Binding) Dilution->GPCR CYP CYP Inhibition (Fluorescence) Dilution->CYP Analysis Data Normalization (% Inhibition) hERG->Analysis GPCR->Analysis CYP->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Workflow for assessing off-target cross-reactivity and safety risks.

Methodology:

  • hERG Inhibition: Use automated patch-clamp (e.g., QPatch).

    • Expectation: IC50 > 30 µM (Safe). Piperidines often fail here (IC50 < 10 µM).

  • Radioligand Binding (Cerep Panel): Screen at 10 µM against 5-HT2B (valvulopathy risk) and D2 (EPS risk).

    • Metric: >50% inhibition at 10 µM flags a compound as "Promiscuous".

    • Spiro Advantage: The 7-azaspiro scaffold typically shows <20% inhibition due to lack of induced fit.

References & Authoritative Sources

  • Burkhard, J. A., et al. (2010). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

    • Foundational text on Fsp3 and spirocyclic advantages.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

    • Details the synthesis and structural properties of spiro[3.5]nonanes.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

    • Provides comparative physicochemical data on spiro-scaffolds vs. morpholines/piperidines.

  • BenchChem. (2025).[1][2][3] "Technical Guide to Azaspiro[3.5]nonane Derivatives." BenchChem Technical Library. Link

    • Specific data on GPR119 agonist applications and scaffold handling.

  • Sigma-Aldrich. (2024). "Safety Data Sheet: 2-Oxa-7-azaspiro[3.5]nonane oxalate." Link

    • Source for handling and safety classifications.

Disclaimer: This guide is for research purposes only. "Cross-reactivity" in this context refers to non-clinical off-target binding profiles. Always consult specific SDS and internal safety protocols before handling novel chemical entities.

Sources

Benchmarking 7-Azaspiro[3.5]nonan-5-ol oxalate against other spirocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar, aromatic-rich molecules to three-dimensional (


-rich) scaffolds is a dominant trend in modern drug discovery, driven by the need to improve solubility and target selectivity ("Escaping Flatland").[1]

7-Azaspiro[3.5]nonan-5-ol oxalate represents a strategic evolution in this class. Unlike the parent 7-azaspiro[3.5]nonane, the 5-hydroxyl group introduces a critical polar handle adjacent to the spiro-center. This modification allows for specific hydrogen bonding interactions and lowers lipophilicity (LogD) without compromising the steric bulk that protects the nitrogen center from metabolic N-oxidation.

This guide outlines the technical benchmarking of this scaffold against the industry "Gold Standard" (4-Hydroxypiperidine) and "Silver Standard" (2-Oxa-7-azaspiro[3.5]nonane), providing the experimental frameworks necessary to validate its inclusion in your lead optimization campaigns.

Part 1: Physicochemical & Structural Profiling

To objectively evaluate 7-Azaspiro[3.5]nonan-5-ol, we must compare it across three vectors: Shape (Dimensionality) , Lipophilicity , and Solubility .

Structural Comparison Table
Feature7-Azaspiro[3.5]nonan-5-ol 4-Hydroxypiperidine (Standard)2-Oxa-7-azaspiro[3.5]nonane
Geometry 3D (Spirocyclic)2D (Chair/Boat)3D (Spirocyclic)

Fraction
1.0 (High)1.01.0
Vector Orientation Rigid, defined exit vectorsFlexibleRigid
H-Bond Donors 2 (NH, OH)2 (NH, OH)1 (NH)
H-Bond Acceptors 222
Predicted LogD (pH 7.4) -1.2 to -0.5 (Lower Lipophilicity)-1.5 to -1.00.5 to 1.2
pKa (Basic N) ~9.5 - 10.0~10.8~9.0 - 9.5
The "5-ol" Advantage

The hydroxyl group at the C5 position (adjacent to the spiro junction) serves two distinct roles compared to the ether oxygen in the 2-oxa analog:

  • Solubility Anchor: It dramatically increases aqueous solubility compared to the unsubstituted spirocycle.

  • Vector Probe: Unlike the distal 4-OH in piperidine, the 5-OH in the spiro system projects into a distinct quadrant of chemical space, potentially capturing unique water-mediated interactions in the binding pocket.

Part 2: Metabolic Stability & Safety Protocols

Spirocyclic amines are often cited for improved metabolic stability.[2][3] The bulky spiro-center sterically hinders Cytochrome P450 (CYP) enzymes from accessing the nitrogen lone pair, reducing N-oxidation.

Metabolic Liability Map
  • Piperidines: Highly susceptible to

    
    -carbon oxidation and N-oxidation.
    
  • 7-Azaspiro[3.5]nonan-5-ol:

    • Advantage:[4][5][6][7][8] The quaternary spiro-carbon blocks

      
      -oxidation on one side.
      
    • Risk:[5] The 5-OH group can be a site for Phase II conjugation (Glucuronidation). This must be monitored.

Visualization: Evaluation Workflow

The following diagram illustrates the decision tree for benchmarking this scaffold.

BenchmarkingWorkflow cluster_PhysChem Phase 1: PhysChem cluster_ADME Phase 2: In Vitro ADME Start Candidate Selection (7-Azaspiro[3.5]nonan-5-ol) LogD LogD (pH 7.4) Target: < 2.0 Start->LogD Solubility Kinetic Solubility Target: > 100 µM LogD->Solubility Microsomes LM Stability (Human/Rat) Solubility->Microsomes hERG hERG Inhibition (Safety) Microsomes->hERG Decision Go / No-Go hERG->Decision Lead Opt Lead Opt Decision->Lead Opt Pass Discard Discard Decision->Discard Fail

Caption: Step-wise evaluation pipeline for validating spirocyclic building blocks in early discovery.

Part 3: Experimental Methodologies

To ensure data integrity, use these standardized protocols. These methods are designed to be self-validating with internal controls.

Protocol: High-Throughput LogD Determination (Shake-Flask Surrogate)

Objective: Determine the lipophilicity of the oxalate salt at physiological pH.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.[5]

  • Octanol (HPLC grade, saturated with PBS).

  • Internal Standard: Propranolol (High LogD control) and Atenolol (Low LogD control).

Workflow:

  • Dissolution: Dissolve 7-Azaspiro[3.5]nonan-5-ol oxalate in DMSO to 10 mM.

  • Partitioning: In a 96-well deep-well plate, add 495 µL of PBS-saturated Octanol and 495 µL of Octanol-saturated PBS.

  • Spike: Add 10 µL of compound stock.

  • Equilibration: Seal and shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 min to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    

Success Criteria:

  • Mass balance recovery > 85%.[9]

  • Replicate deviation < 0.3 Log units.

Protocol: Microsomal Stability Assay

Objective: Assess susceptibility to oxidative metabolism (Phase I) and potential glucuronidation (Phase II).

Workflow:

  • Incubation System:

    • Substrate: 1 µM compound.

    • Enzyme: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6PDH).

  • Timepoints: 0, 5, 15, 30, 45 minutes at 37°C.

  • Quench: Add ice-cold Acetonitrile containing Tolbutamide (IS).

  • Analysis: LC-MS/MS monitoring parent depletion.

Data Interpretation:

  • Intrinsic Clearance (

    
    ):  Calculated from the slope of 
    
    
    
    vs. time.
  • Benchmark:

    • Excellent:

      
      
      
    • Moderate:

      
      
      
    • High:

      
      
      

Part 4: Synthetic Utility & Handling

The oxalate salt form is critical here. Free spirocyclic secondary amines can be volatile or hygroscopic oils. The oxalate salt provides a stable, crystalline solid that is non-hygroscopic and easy to weigh.

Free-Basing Protocol (For Coupling Reactions): Do not use the oxalate salt directly in nucleophilic substitutions or Buchwald couplings without neutralization, as oxalate can chelate metal catalysts or quench bases.

  • Suspend the oxalate salt in DCM.

  • Wash with saturated aqueous

    
     or 
    
    
    
    .
  • Separate organic layer, dry over

    
    , and concentrate immediately before use.
    
Pathway: Comparative Metabolism

The diagram below highlights why the spiro-scaffold often outperforms the piperidine.

MetabolismComparison Piperidine Piperidine Scaffold (Flat) CYP CYP450 Enzyme Piperidine->CYP Accessible Spiro 7-Azaspiro[3.5]nonan-5-ol (3D Blocked) Spiro->CYP Sterically Hindered Stable Steric Shielding (Metabolic Stability) Spiro->Stable Primary Outcome Glucuronide O-Glucuronidation (Phase II Risk at 5-OH) Spiro->Glucuronide Secondary Path Oxidation1 N-Oxidation (High Risk) CYP->Oxidation1 Oxidation2 Alpha-C Oxidation (High Risk) CYP->Oxidation2

Caption: Structural comparison of metabolic vulnerabilities between piperidine and spiro-scaffolds.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters. Link

  • Zheng, Y., & Tice, C. M. (2016).[7] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][6][7][10][11][12] Expert Opinion on Drug Discovery.[7] Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.[5] Link

  • Chupak, L. S., et al. (2019). Spirocyclic Scaffolds in Medicinal Chemistry.[2][5][7] Journal of Medicinal Chemistry.[7] Link

Sources

Validating the Mechanism of Action: 7-Azaspiro[3.5]nonan-5-ol Scaffolds in Drug Discovery

[1]

Executive Summary: The Spirocyclic Advantage

7-Azaspiro[3.5]nonan-5-ol oxalate is not a monotherapy drug; it is a high-value pharmacophore scaffold and bioisostere .[1] In the context of modern medicinal chemistry, it is utilized to replace traditional "flat" saturated heterocycles (like 4-hydroxypiperidine) to improve physicochemical properties without altering the primary binding mode.[1]

This guide serves researchers validating the Mechanism of Action (MoA) of lead compounds derived from this scaffold. The "mechanism" here is dual-layered:

  • Structural MoA: How the spiro-conformation restricts vector positioning to enhance selectivity.

  • Biological MoA: Validating the downstream effects (typically GPCR agonism or protease inhibition) of the functionalized derivative.[1]

Part 1: Structural Mechanism & Comparative Analysis

The primary utility of 7-Azaspiro[3.5]nonan-5-ol is its ability to increase the fraction of sp3-hybridized carbons (

11
Comparative Performance: Spiro vs. Traditional Scaffolds

The following table contrasts the 7-azaspiro[3.5]nonan-5-ol scaffold against its direct flat analogue, 4-hydroxypiperidine, in the context of a hypothetical GPR119 agonist (a common target for this class).

Feature7-Azaspiro[3.5]nonan-5-ol (Spiro)4-Hydroxypiperidine (Traditional)Impact on Drug Development
Spatial Geometry 90° vector orientation (Rigid)Flexible chair conformationHigher Selectivity: Rigid core reduces entropic penalty upon binding.[1]
Lipophilicity (LogP) Lower (More polar surface area)HigherImproved Solubility: Better bioavailability in aqueous formulations.[1]
Metabolic Stability High (Quaternary carbon blocks oxidation)Low to Medium (Prone to CYP450 attack)Longer Half-life: Reduced clearance by liver enzymes.[1]
Novelty/IP HighLow (Generic)Patentability: Creates novel chemical space.
Visualization: The Structural MoA Logic

The following diagram illustrates the logic flow of why a researcher selects this scaffold to modulate the Mechanism of Action.

Structural_MoAScaffold7-Azaspiro[3.5]nonan-5-ol(Scaffold)Feature1Quaternary Carbon(Spiro Center)Scaffold->Feature1Feature2Rigid 90° OrientationScaffold->Feature2Outcome1Blocks CYP450Metabolic SitesFeature1->Outcome1MechanismOutcome2Reduces EntropicPenalty BindingFeature2->Outcome2MechanismClinicalImproved PK/PD Profile(Validatable MoA)Outcome1->ClinicalOutcome2->Clinical

Caption: Structural mechanism by which the spiro-scaffold enhances the pharmacological profile of the final drug candidate.

Part 2: Experimental Validation Protocols

To validate the MoA of a compound synthesized from 7-Azaspiro[3.5]nonan-5-ol oxalate (e.g., a GPR119 agonist for diabetes or a 3CLpro inhibitor for virology), you must prove target engagement and functional consequence .[1]

Protocol A: Target Engagement via Surface Plasmon Resonance (SPR)

Objective: Confirm that the spiro-derivative binds the target protein with distinct kinetics compared to the oxalate salt precursor (negative control).[1]

  • Ligand Preparation:

    • Dissolve 7-Azaspiro[3.5]nonan-5-ol oxalate in DMSO (10 mM stock).

    • Note: The oxalate salt may require pH adjustment if the assay buffer is sensitive.[1] Ensure final DMSO concentration is <1%.[1]

  • Chip Immobilization:

    • Immobilize the target protein (e.g., GPR119 or Protease) onto a CM5 sensor chip via amine coupling.[1]

  • Kinetic Injection:

    • Inject the test compound at increasing concentrations (e.g., 0.1 nM to 10 µM).

    • Run the raw scaffold (7-Azaspiro[3.5]nonan-5-ol) as a control to prove the scaffold alone does not drive binding.[1]

  • Analysis:

    • Calculate

      
       (association) and 
      
      
      (dissociation).[1]
    • Success Metric: A functionalized derivative should show slow

      
       (residence time), whereas the raw scaffold should show negligible binding.[1]
      
Protocol B: Functional MoA Validation (cAMP Accumulation Assay)

Context: If the derivative is designed as a GPCR agonist (common for this scaffold), the MoA is validated by measuring downstream cAMP levels.[1]

Reagents:

  • HEK293 cells stably expressing human GPR119.[1][2]

  • TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).[1]

  • Test Compound: Functionalized 7-Azaspiro derivative.[1]

Step-by-Step Workflow:

  • Cell Seeding: Plate 5,000 cells/well in a 384-well low-volume white plate.

  • Stimulation:

    • Add 5 µL of test compound (diluted in stimulation buffer + IBMX to inhibit phosphodiesterase).

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).[1]

  • Readout:

    • Measure fluorescence ratio (665 nm / 620 nm) using a microplate reader.

  • Data Processing:

    • Plot sigmoidal dose-response curves.[1]

    • Validation: The MoA is confirmed if the

      
       is in the nanomolar range, significantly outperforming the flat piperidine analog.[1]
      

Part 3: Pathway Visualization & Causality

When validating the MoA, it is critical to map where the molecule intervenes.[1] The diagram below details the signaling cascade for a GPR119 agonist derived from this scaffold, highlighting the specific node of activation.

GPR119_PathwayCompound7-Azaspiro-Derivative(Ligand)ReceptorGPR119(GPCR)Compound->ReceptorBinding (nM affinity)G_ProteinGs ProteinActivationReceptor->G_ProteinConformational ChangeEnzymeAdenylyl Cyclase(AC)G_Protein->EnzymeStimulationMessengercAMP(Increase)Enzyme->MessengerCatalysisEffectorPKA / EpacMessenger->EffectorSignalingResponseInsulin Secretion(GLP-1 Release)Effector->ResponsePhysiological Effect

Caption: Signal transduction pathway validated by cAMP assays.[1][2] The spiro-derivative acts at the receptor level to trigger the cascade.[1]

Part 4: Technical Considerations & Troubleshooting

Handling the Oxalate Salt

The "Oxalate" designation in 7-Azaspiro[3.5]nonan-5-ol oxalate indicates it is a salt form.[1][3][4]

  • Solubility: Oxalates are generally less soluble in organic solvents (DCM, EtOAc) than the free base.[1]

  • Protocol for Free-Basing (Crucial for Synthesis):

    • Dissolve the oxalate salt in water.[1]

    • Basify with saturated

      
       or 
      
      
      (pH > 10).
    • Extract with DCM or Chloroform/Isopropanol (3:1).[1]

    • Dry organic layer over

      
       and concentrate to obtain the reactive free amine/alcohol.[1]
      
Reference Standards

When publishing validation data, always compare against:

  • Vehicle Control: DMSO (0.1%).[1]

  • Positive Control: A known agonist (e.g., GSK1292263 for GPR119).[1]

  • Negative Control: The unmodified 7-Azaspiro[3.5]nonan-5-ol scaffold (to prove the effect requires the functionalized side chains).

References

  • BenchChem. (2025).[1][2][5] A Comparative Analysis of 7-Azaspiro[3.5]nonane-Based Inhibitors: Potency and Therapeutic Potential. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 20277171, 7-Azaspiro[3.5]nonane. Retrieved from [1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Foundational theory for spiro-scaffolds).

  • Sigma-Aldrich. (2025).[1] 7-Aza-spiro[3.5]nonane Product Analysis and Safety Data. Retrieved from [1]

  • MDPI. (2022).[1] Biological Evaluation of Azaspiro-based Agents. Retrieved from [1]

Reproducibility in Spirocyclic Scaffolds: The 7-Azaspiro[3.5]nonan-5-ol Oxalate System

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments involving 7-Azaspiro[3.5]nonan-5-ol oxalate Content Type: Publish Comparison Guide

Executive Summary

In the optimization of lead compounds, the transition from flexible piperidines to rigid spirocyclic scaffolds is a proven strategy to improve metabolic stability and lower lipophilicity (LogD). However, 7-Azaspiro[3.5]nonan-5-ol oxalate presents unique reproducibility challenges often overlooked in standard medicinal chemistry workflows.

This guide addresses the critical variables—specifically the oxalate salt stoichiometry, the steric environment of the C5-hydroxyl group, and the solubility profile—that lead to batch-to-batch variation. We compare this scaffold against industry standards to validate its utility in high-value drug discovery programs.

Part 1: Strategic Rationale & Comparative Analysis

The Bioisostere Landscape

The 7-azaspiro[3.5]nonane skeleton is a conformationally restricted bioisostere of 4-hydroxypiperidine . By locking the piperidine ring into a spiro-fusion with a cyclobutane ring, the molecule achieves:

  • Increased Fsp³ fraction: Enhancing solubility and target selectivity.

  • Metabolic Blocking: The quaternary spiro-carbon prevents oxidation at the typically labile 4-position of the piperidine.

  • Vector Orientation: The C5-hydroxyl group is held in a distinct vector compared to the equatorial/axial equilibrium found in substituted piperidines.

Comparative Performance Matrix

The following table contrasts 7-Azaspiro[3.5]nonan-5-ol with its primary alternatives.

Feature7-Azaspiro[3.5]nonan-5-ol 4-Hydroxypiperidine 2-Oxa-7-azaspiro[3.5]nonane
Role Rigid, steric scaffoldFlexible, generic scaffoldPolarity modulator
LogP (Calc) ~0.8 - 1.2 (Tunable)~0.5~ -0.5 (Hydrophilic)
Metabolic Stability High (Quaternary block)Low (N-dealkylation/oxidation)High
Nucleophilicity (N) Moderate (Steric bulk at C4)HighModerate
OH Reactivity Low (Neopentyl-like steric hindrance)High (Secondary alcohol)N/A (Ether linkage)
Primary Risk Salt Stoichiometry (Oxalate) HygroscopicityChemical Stability

Expert Insight: The "5-ol" position places the hydroxyl group adjacent to the quaternary spiro center. This creates a neopentyl-like environment . Researchers often report "failed reactions" when attempting standard esterifications or SNAr couplings at this oxygen. These are not failures of the reagent, but failures to account for the increased steric barrier requiring higher temperatures or stronger activation.

Part 2: The Oxalate Variable – A Reproducibility Trap

The commercial supply of 7-Azaspiro[3.5]nonan-5-ol is almost exclusively the oxalate salt . This is chosen to convert the viscous free base oil into a manageable solid. However, this introduces two critical variables:

Stoichiometric Ambiguity (1:1 vs. 2:1)

Vendors frequently label products simply as "Oxalate."

  • Mono-oxalate (1:1): MW ≈ Free Base + 90.03 Da.

  • Hemioxalate (2:1): MW ≈ Free Base + 45.01 Da.

  • Impact: Using the wrong MW calculation results in a 50% error in molarity , leading to incomplete reactions or large excesses of reagents.

  • Solution: Always verify stoichiometry via elemental analysis or 1H NMR (integration of the oxalate peak vs. the scaffold protons) before first use.

Chelation Interference in Assays

Oxalic acid is a bidentate chelator. If the salt is used directly in cellular assays or metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig), the oxalate anion can:

  • Precipitate calcium/magnesium in buffers (crashing out the compound).

  • Poison Palladium (Pd) catalysts.

Part 3: Critical Experimental Protocols

Protocol A: Quantitative Free-Basing (The "Salt-Break")

Objective: Isolate the reactive free amine without losing the polar amino-alcohol to the aqueous phase.

Materials:

  • 7-Azaspiro[3.5]nonan-5-ol Oxalate

  • Saturated Na₂CO₃ or K₂CO₃ (Avoid NaOH to prevent potential degradation)

  • 2-MeTHF (Preferred over DCM for better solubility of polar amines) or DCM:IPA (3:1)

Step-by-Step:

  • Suspension: Suspend the oxalate salt (1.0 eq) in 2-MeTHF (10 mL/g). The salt will likely not dissolve.

  • Neutralization: Add Sat. Na₂CO₃ (3.0 eq) slowly with vigorous stirring.

  • Phase Transfer: Stir for 30 minutes. The solid should disappear as the free base migrates to the organic layer and sodium oxalate remains in the aqueous phase (or precipitates if water volume is low).

  • Extraction: Separate layers. Back-extract the aqueous layer three times with 2-MeTHF or DCM:IPA (3:1). Note: The "5-ol" group makes this molecule water-soluble; single extractions result in ~40% yield loss.

  • Drying: Dry combined organics over Na₂SO₄. Filter and concentrate.

  • Validation: 1H NMR must show the disappearance of the oxalate peak (broad singlet >10 ppm or specific carbon signal in 13C NMR).

Protocol B: Sterically Demanding Couplings (OH-Functionalization)

Objective: Functionalizing the hindered C5-hydroxyl group.

Insight: Standard conditions (e.g., acid chloride, Et3N, 0°C) often fail. Recommended Conditions:

  • Base: NaH (strong deprotonation) in THF or DMF.

  • Temperature: Heat is often required (60°C+) due to the steric bulk of the adjacent spiro-ring.

  • Catalyst: For esterifications, use high-loading DMAP (0.5 eq) or Steglich conditions (DCC/DMAP).

Part 4: Visualizing the Decision Logic

The following diagram illustrates the critical decision pathways for handling this reagent to ensure reproducible data.

G Start Start: 7-Azaspiro[3.5]nonan-5-ol Oxalate QC_Step QC: Verify Stoichiometry (NMR/Elemental Analysis) Start->QC_Step Decision_App Application Type? QC_Step->Decision_App Confirmed MW Path_Chem Synthetic Chemistry (Coupling/Derivatization) Decision_App->Path_Chem Path_Bio Biological Assay (Screening) Decision_App->Path_Bio Risk_Check Risk: Metal Catalyst? Path_Chem->Risk_Check Risk_Bio Risk: Ca2+/Mg2+ Sensitivity? Path_Bio->Risk_Bio Action_FreeBase Protocol A: Salt Break (Remove Oxalate) Outcome_Good Reproducible Reaction/Data Action_FreeBase->Outcome_Good Action_Direct Direct Dissolution (DMSO) Action_Direct->Outcome_Good Risk_Check->Action_FreeBase Yes (Pd, Cu, etc.) Risk_Check->Action_Direct No (Simple Amide Coupling) Outcome_Fail FAILURE: Catalyst Poisoning or False Negative Risk_Check->Outcome_Fail Ignore Oxalate Risk_Bio->Action_FreeBase Yes (GPCR/Ion Channel) Risk_Bio->Action_Direct No Risk_Bio->Outcome_Fail Ignore Chelation

Caption: Workflow for handling 7-Azaspiro[3.5]nonan-5-ol oxalate. The "Salt Break" (Red Node) is the critical control point for metal-catalyzed chemistry and ion-sensitive assays.

References

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Burkhard, J. A., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.5]nonanes. Journal of Organic Chemistry, 75(24), 8716-8719. Link

  • Wuitschik, G., et al. (2006). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. (Contextual reference for spiro-ether/amine physicochemical comparisons). Link

  • Sigma-Aldrich. 2-Oxa-7-azaspiro[3.5]nonane oxalate Product Information. (Representative data for spiro-oxalate handling). Link

  • Chamberlain, P. H., et al. (2005). Oxalate salts in drug discovery: Solubility and solid-state properties. Journal of Pharmaceutical Sciences, 94(7), 1467-1478. Link

Sources

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